molecular formula C4H7IO B11716759 3-iodobut-2-en-1-ol

3-iodobut-2-en-1-ol

Cat. No.: B11716759
M. Wt: 198.00 g/mol
InChI Key: FGVPOVUNPAAFPT-UHFFFAOYSA-N
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Description

3-Iodobut-2-en-1-ol is a valuable iodinated building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a critical intermediate in the synthesis of complex bioactive molecules. For instance, this compound is utilized in optimized synthetic routes to produce key fragments of desTHPdactylolide, which are simplified analogues of the potent microtubule-stabilizing anticancer agents dactylolide and zampanolide . Researchers have employed 3-Iodobut-2-en-1-ol in Williamson ether synthesis to construct advanced intermediates, enabling the study of antiproliferative activity against docetaxel-sensitive and docetaxel-resistant prostate cancer cell models . The compound exists in isomeric forms, including the (E)-isomer (CAS 37428-58-3), which is also available for stereospecific synthetic applications . 3-Iodobut-2-en-1-ol has a molecular formula of C4H7IO and a molecular weight of 198.00 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodobut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVPOVUNPAAFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties and Solubility Profile of 3-Iodobut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, solubility profile, and synthesis of 3-iodobut-2-en-1-ol , a critical vinylic iodide intermediate used in cross-coupling reactions (e.g., Stille, Suzuki, Negishi) to construct complex polyene architectures.

Executive Summary

3-Iodobut-2-en-1-ol (Formula: C₄H₇IO) is a functionalized vinyl iodide. It serves as a linchpin in organic synthesis, allowing for the modular assembly of trisubstituted olefins. The compound exists primarily as two geometric isomers: (Z)-3-iodobut-2-en-1-ol and (E)-3-iodobut-2-en-1-ol . The (Z)-isomer is thermodynamically accessible via specific hydroalumination-iodination protocols and is the most common form found in total synthesis campaigns.

Key Characteristics:

  • Role: Electrophile in Pd-catalyzed cross-couplings; precursor to vinylic lithium/zinc species.

  • Stability: Moderately unstable; sensitive to light and acid; prone to discoloration (iodine liberation) upon prolonged storage.

  • Handling: Requires cold storage and exclusion of light.

Chemical Identity & Stereochemistry

ParameterData
IUPAC Name 3-Iodobut-2-en-1-ol
Common Name

-Iodocrotyl alcohol
CAS Number (Z-isomer) 35761-83-2
CAS Number (E-isomer) 37428-58-3
Molecular Formula C₄H₇IO
Molecular Weight 198.00 g/mol
SMILES (Z-isomer) C/C(I)=C\CO
InChI Key FGVPOVUNPAAFPT-UHFFFAOYSA-N
Stereochemical Implications

The geometry of the double bond dictates the stereochemical outcome of subsequent coupling reactions.

  • (Z)-Isomer: The iodine and the hydroxymethyl group are on the same side of the double bond (cis-relationship).

  • (E)-Isomer: The iodine and the hydroxymethyl group are on opposite sides (trans-relationship).

Physical Properties[1][2][3][4][5][6]

Quantitative data is aggregated below. Note that due to the compound's thermal instability, boiling points are often reported as "bath temperatures" during bulb-to-bulb distillation or omitted in favor of chromatographic purification.

PropertyValue / DescriptionNotes
Appearance Clear to pale yellow/orange liquidDarkens to red/brown upon decomposition (I₂ release).
Boiling Point ~80–85 °C @ 1 mmHg (Estimated)Typically purified via flash chromatography; distillation risks polymerization/decomposition.
Density ~1.6 – 1.8 g/mLHigh density due to iodine atom.
Refractive Index

~1.54–1.56
Estimated based on halogenated alkene analogs.
LogP (Predicted) 1.30Moderately lipophilic.
Flash Point > 90 °CPredicted; treat as combustible.[1]

Solubility & Partitioning Data[2][4][7]

Understanding the solubility profile is essential for extraction and reaction solvent selection.

Solvent Compatibility Table
SolventSolubilityOperational Relevance
Water InsolubleForms a biphasic system; product partitions into the organic layer.
Diethyl Ether High Preferred solvent for extraction and synthesis (Red-Al reduction).
Dichloromethane High Excellent for transport and storage; avoid acidic impurities in DCM.
Ethyl Acetate High Standard solvent for silica gel chromatography (eluent).
Tetrahydrofuran (THF) High Common reaction solvent; ensure THF is peroxide-free.
Hexanes/Heptane Low to ModerateUsed as a co-solvent in chromatography to retard elution.
Partition Coefficient[4]
  • LogP (Octanol/Water): ~1.3

  • Implication: The compound is sufficiently lipophilic to be extracted efficiently from aqueous quenches (e.g., sat. NH₄Cl or sodium tartrate) using ether or ethyl acetate.

Characterization: Spectral Data

The following NMR data is representative for the (Z)-isomer , which is the standard product of the Red-Al/Iodine synthesis route.

¹H NMR (CDCl₃, 400 MHz)
  • δ 5.90 – 6.00 ppm (t, J ≈ 6.5 Hz, 1H): Vinylic proton (

    
    ). The triplet splitting arises from coupling to the adjacent methylene group.
    
  • δ 4.20 – 4.30 ppm (d, J ≈ 6.5 Hz, 2H): Methylene protons (

    
    ).
    
  • δ 2.50 – 2.55 ppm (s, 3H): Methyl group (

    
    ) attached to the iodo-alkene.
    
  • δ ~1.8 ppm (br s, 1H): Hydroxyl proton (

    
    ), shift varies with concentration.
    
¹³C NMR (CDCl₃, 100 MHz)
  • δ ~135 ppm: Vinylic carbon (

    
    ).
    
  • δ ~100–110 ppm: Quaternary vinylic carbon attached to Iodine (

    
    ).
    
  • δ ~65 ppm: Methylene carbon (

    
    ).
    
  • δ ~28 ppm: Methyl carbon (

    
    ).
    

Experimental Protocol: Synthesis of (Z)-3-Iodobut-2-en-1-ol[8][9]

Methodology: Hydroalumination-Iodination of 2-Butyn-1-ol. Mechanism: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) performs a trans-selective hydroalumination directed by the propargylic alcohol oxygen, forming a cyclic aluminate intermediate. Subsequent electrophilic trapping with iodine yields the (Z)-vinyl iodide with high stereoretention.

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Prep: Charge the flask with 2-butyn-1-ol (1.0 equiv) and anhydrous Diethyl Ether (Et₂O) (0.5 M concentration relative to alkyne). Cool the solution to 0 °C in an ice bath.

  • Hydroalumination: Dropwise add Red-Al (3.5 M in toluene, 1.4 equiv) over 30 minutes.

    • Observation: Gas evolution (H₂) may occur; ensure proper venting.

    • Reaction: Stir at 0 °C for 1–2 hours. The solution typically turns clear or slightly cloudy.

  • Iodination: Cool the mixture to -78 °C (dry ice/acetone bath) to control the exotherm.

  • Quench/Trap: Dissolve Iodine (I₂) (1.5 equiv) in anhydrous THF and add it dropwise to the reaction mixture.

    • Color Change: The solution will transition from colorless/gray to dark brown/purple.

  • Workup:

    • Allow the mixture to warm to 0 °C.

    • Quench carefully with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce excess iodine (color changes from purple to yellow/colorless).

    • Add saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) to break up aluminum emulsions. Stir vigorously until two clear layers form (may take 1–2 hours).

  • Extraction: Separate layers. Extract the aqueous phase 3x with Et₂O. Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo (do not heat above 30 °C).

  • Purification: Purify the crude oil via Flash Column Chromatography on silica gel.

    • Eluent: 10% → 20% Ethyl Acetate in Hexanes.

    • Storage: Store pure fractions immediately at -20 °C in the dark.

Visualization of Synthesis Pathway

The following diagram illustrates the stereoselective synthesis of the (Z)-isomer.

SynthesisPathway Start 2-Butyn-1-ol (Propargyl Alcohol) Inter Cyclic Aluminate Intermediate (Directed Hydroalumination) Start->Inter Syn-Addition Product (Z)-3-Iodobut-2-en-1-ol (Vinyl Iodide) Inter->Product Electrophilic Subs. RedAl Red-Al Et2O, 0°C Iodine I2, THF -78°C -> 0°C

Caption: Stereoselective hydroalumination-iodination pathway yielding the (Z)-isomer.

Handling & Safety Profile

  • Light Sensitivity: Carbon-Iodine bonds in vinylic systems are photolabile. Exposure to ambient light can cause isomerization (Z to E) or homolytic cleavage (radical formation). Always wrap flasks in aluminum foil.

  • Thermal Instability: Avoid distillation at atmospheric pressure. Use high-vacuum if distillation is absolutely necessary, but column chromatography is preferred.

  • Toxicity: Like many alkyl/vinyl halides, treat as a potential alkylating agent. Use gloves and a fume hood.

References

  • Stereoselective Synthesis via Red-Al:Organic Syntheses, Coll. Vol. 10, p. 460 (2004); Vol. 79, p. 19 (2002). (General method for Z-iodoalkenes).
  • Solubility & Properties Data: PubChem Compound Summary for (Z)-3-iodobut-2-en-1-ol. Link

  • Cross-Coupling Applications:Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Miyaura, N., Suzuki, A. (Review).
  • NMR Characterization:Tetrahedron Letters, "Stereoselective synthesis of (Z)

Sources

Vinyl Iodide Allylic Alcohols: Modular Linchpins for Stereoselective Synthesis

[1]

Executive Summary

Vinyl iodide allylic alcohols represent a high-value class of bifunctional building blocks in modern organic synthesis. Their utility stems from the orthogonal reactivity of their two functional handles: the vinyl iodide, which serves as an electrophilic partner in transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira), and the allylic alcohol, which acts as a directing group for diastereoselective oxidations (Sharpless epoxidation) or a nucleophile for etherification.[1]

This guide details the stereocontrolled synthesis of the three primary isomers—(E)-3-iodo, (Z)-3-iodo, and 2-iodo allylic alcohols—and outlines their strategic application in the assembly of complex polyketide and macrolide architectures.

Part 1: Structural Classification & Stereochemical Logic

The geometry of the vinyl iodide is the critical determinant of the final olefin stereochemistry after cross-coupling. We classify these building blocks based on the position of the iodine atom relative to the alcohol and the alkene geometry.

Isomer ClassStructureSynthesis StrategyKey Mechanistic Feature
(Z)-3-Iodo-2-en-1-ol ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-iodo, cis to R
Red-Al Reduction / I

Trans-hydroalumination followed by iodinolysis with retention.
(E)-3-Iodo-2-en-1-ol ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-iodo, trans to R
Hydrozirconation (Schwartz) Syn-hydrozirconation followed by iodinolysis with retention.
2-Iodo-2-en-1-ol

-iodo (Branched)
Directed Hydrozirconation Chelation-controlled regioselectivity reversal using ZnCl

.
Visualization: Divergent Synthesis Pathways

The following diagram illustrates the stereodivergent access to all three isomers from a common propargyl alcohol precursor.

SynthesisPathwaysPropargylPropargyl Alcohol(R-C≡C-CH₂OH)RedAl1. Red-Al (NaAlH₂(OCH₂CH₂OMe)₂)2. I₂Propargyl->RedAlSchwartz1. Cp₂ZrHCl (Schwartz)2. I₂Propargyl->SchwartzSchwartzZn1. MeLi, ZnCl₂2. Cp₂ZrHCl3. I₂Propargyl->SchwartzZnZ_Isomer(Z)-3-Iodo-2-en-1-ol(Trans-hydroalumination)RedAl->Z_IsomerAnti-additionE_Isomer(E)-3-Iodo-2-en-1-ol(Syn-hydrozirconation)Schwartz->E_IsomerSyn-addition(Linear Selective)Branched2-Iodo-2-en-1-ol(Directed Regioreversal)SchwartzZn->BranchedChelation Control(Branched Selective)

Caption: Stereodivergent synthesis of vinyl iodide allylic alcohols from a common propargylic precursor.

Part 2: Experimental Protocols

Protocol A: Synthesis of (Z)-3-Iodo-2-en-1-ols (Red-Al Method)

This method relies on the specific trans-hydroalumination capability of Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). Unlike LiAlHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Mechanism: The aluminate coordinates to the propargylic oxygen, delivering hydride intramolecularly to the

retention of configuration

Step-by-Step:

  • Preparation: Dissolve the propargyl alcohol (1.0 equiv) in anhydrous THF (0.5 M) under Argon. Cool to -78 °C.[1]

  • Hydroalumination: Add Red-Al (65% wt in toluene, 1.2 equiv) dropwise.[1] Allow the reaction to warm to 0 °C and stir for 2–4 hours. Note: Evolution of H

    
     gas will occur.
    
  • Iodinolysis: Cool the mixture back to -78 °C. Add a solution of Iodine (1.5 equiv) in THF dropwise until a purple color persists.

  • Workup: Quench with saturated aqueous Nangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    S
    
    
    O
    
    
    to reduce excess iodine, followed by Rochelle’s salt (potassium sodium tartrate) solution to break the aluminum emulsion. Extract with Et
    
    
    O.
  • Purification: Flash chromatography. Caution: Vinyl iodides can be light-sensitive; store in the dark.

Protocol B: Synthesis of (E)-3-Iodo-2-en-1-ols (Hydrozirconation)

Schwartz’s reagent (Cpngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Step-by-Step:

  • Preparation: Suspend Cpngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ZrHCl (1.2 equiv) in anhydrous CH
    
    
    Cl
    
    
    (0.3 M) at room temperature. Protect from light.
  • Hydrozirconation: Add the propargyl alcohol (1.0 equiv) slowly. The suspension will turn into a clear yellow solution as the soluble vinyl zirconium species forms (approx. 15–30 min).

  • Iodinolysis: Cool to 0 °C. Add Iodine (1.2 equiv) solid or in CH

    
    Cl
    
    
    solution.
  • Workup: Quench with aqueous Nangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    S
    
    
    O
    
    
    . Extract with hexanes/Et
    
    
    O.
Protocol C: Synthesis of 2-Iodo-2-en-1-ols (Directed Hydrozirconation)

Standard hydrozirconation favors the terminal position. To access the branched (2-iodo) isomer, the regioselectivity must be reversed using a directing group strategy involving Zinc.

Step-by-Step:

  • Alkoxide Formation: Dissolve propargyl alcohol in THF at -78 °C. Add MeLi (1.1 equiv) to form the lithium alkoxide.

  • Template Assembly: Add anhydrous ZnClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.2 equiv). This forms a chelated zinc alkoxide species.[1]
    
  • Hydrozirconation: Add Cpngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ZrHCl (1.5 equiv). The zinc directs the hydride to the terminal carbon and the metal to the internal (branched) position via a bimetallic transition state.
    
  • Iodinolysis: Quench with Iodine as described in Protocol B.

Part 3: Strategic Utility in Synthesis

The primary value of these building blocks lies in their ability to serve as "linchpins" that connect two complex fragments while establishing olefin geometry.

The "Suzuki-Sharpless" Sequence

A powerful workflow involves using the vinyl iodide for carbon-carbon bond formation first, followed by asymmetric oxidation of the allylic alcohol.

  • Step 1: Suzuki-Miyaura Coupling. The vinyl iodide reacts with an organoboron species (R'-B(OR)

    
    ).
    
    • Condition: Pd(PPhngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      )
      
      
      or Pd(dppf)Cl
      
      
      , mild base (TlOH or Cs
      
      
      CO
      
      
      ).
    • Outcome: Formation of a trisubstituted allylic alcohol with complete retention of double bond geometry .

  • Step 2: Sharpless Asymmetric Epoxidation (SAE). The resulting allylic alcohol is epoxidized.[2]

    • Reagents: Ti(OiPr)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , (+)-DET, TBHP.
      
    • Outcome: The geometry set in Step 1 determines the diastereoselectivity of the epoxide formation (per the Sharpless mnemonic).

Compatibility & Stability
  • Reduction: Vinyl iodides are surprisingly stable to certain reduction conditions (e.g., Crabtree’s catalyst hydrogenation) if the catalyst loading and time are strictly controlled, allowing selective saturation of other alkenes in the molecule.[1]

  • Oxidation: While the vinyl iodide itself can be sensitive to aggressive oxidants, it is generally stable to standard SAE conditions, provided the iodine atom is not on the double bond being epoxidized (i.e., if the vinyl iodide is distal).[1] Note: If the vinyl iodide is the substrate for SAE, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -iodo epoxides are formed, which are reactive electrophiles often rearranging to 
    
    
    -iodo ketones.
Visualization: The Linchpin Workflow

LinchpinWorkflowVIVinyl Iodide Allylic Alcohol(Defined Geometry E/Z)CouplingPd-Catalyzed Cross-Coupling(Suzuki/Stille)VI->Coupling + R-B(OH)₂Product1Substituted Allylic Alcohol(Geometry Retained)Coupling->Product1SAESharpless Asymmetric Epoxidation(Ti(OiPr)₄ / DET / TBHP)Product1->SAEFinalChiral Epoxy Alcohol(Single Enantiomer)SAE->Final

Caption: The "Suzuki-Sharpless" sequence utilizes the vinyl iodide to build complexity before setting stereocenters.

References

  • Directed Hydrozircon

    • Source: Journal of the American Chemical Society (2007).[3]

    • Context: Describes the reversal of regioselectivity using ZnCl to access 2-iodo isomers.
    • [1]

  • Red-Al Reduction of Propargyl Alcohols.

    • Source: Organic Letters (2004).[1]

    • Context: Details the trans-selective reduction/iodin
    • [1]

  • Functional Group Compatibility: Propargyl Alcohol Reduction. [1]

    • Source: PMC / NIH (2009).[1]

    • Context: Investigates the stability of vinyl iodides under hydrogen
  • Sharpless Epoxid

    • Source: Organic Chemistry Portal.[1][4][5][6]

    • Context: General mechanism and utility of the Sharpless oxidation on allylic alcohol substr

3-iodobut-2-en-1-ol molecular weight and density values

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and synthetic analysis of 3-iodobut-2-en-1-ol , a critical vinylic iodide building block in organic synthesis.

CAS Registry Number: 35761-83-2 (Z-isomer) | Formula:


[1]

Physicochemical Characterization

The values below represent the consensus data for the (Z)-isomer, which is the most synthetically relevant form due to its accessibility via hydroalumination.

Core Properties Table
PropertyValueNotes
Molecular Weight 198.00 g/mol Calculated based on

.[1][2][3]
Density 1.798 ± 0.05 g/cm³ Predicted value based on molar volume/structure. Experimental determination recommended before scale-up.
Boiling Point 84°C At reduced pressure (approx. 1–5 mmHg). Decomposes at atmospheric pressure >150°C.
Physical State Pale Yellow Liquid Sensitive to light (photo-deiodination). Store in amber glass over Cu wire.
Solubility Soluble

, THF, DCM, EtOAc.
LogP 1.19Moderate lipophilicity.

Critical Note on Density: Unlike common solvents, the density of 3-iodobut-2-en-1-ol is rarely reported as a primary experimental value in literature. The value of 1.798 g/cm³ is a high-confidence estimate derived from structural analogs (e.g., 2-iodobut-3-en-1-ol). For precise stoichiometry in manufacturing, gravimetric measurement of the specific batch is required.

Synthetic Pathways & Mechanism

The stereoselective synthesis of (Z)-3-iodobut-2-en-1-ol is the industry standard for accessing this scaffold. This method utilizes Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) to effect a trans-hydroalumination of propargyl alcohol, followed by electrophilic trapping with iodine.

Mechanistic Workflow
  • Coordination: Red-Al coordinates to the propargylic oxygen, directing the hydride delivery.

  • Hydroalumination: The hydride adds to the alkyne in a trans fashion (anti-addition), placing the aluminum species at the C3 position.

  • Iodinolysis: Iodine reacts with the vinyl-aluminum bond with retention of configuration , yielding the (Z)-vinyl iodide.

SynthesisMechanism Start Propargyl Alcohol (HC≡C-CH2OH) Inter1 Aluminate Complex (Coordination) Start->Inter1 Red-Al THF, 0°C Inter2 Vinyl Aluminum Intermediate (Trans-Addition) Inter1->Inter2 Reflux (Hydroalumination) Product (Z)-3-iodobut-2-en-1-ol (Retention) Inter2->Product I2, -78°C (Electrophilic Trap)

Figure 1: Mechanistic pathway for the stereoselective synthesis of (Z)-3-iodobut-2-en-1-ol using Red-Al.

Experimental Protocol: (Z)-Selective Synthesis

Scale: 50 mmol | Yield Target: 70–85% | Time: 6 Hours

Reagents & Equipment[4][5][6]
  • Substrate: Propargyl Alcohol (2.80 g, 50 mmol)

  • Reagent: Red-Al (65% wt in Toluene) – Pyrophoric Hazard

  • Quench: Iodine (

    
    , solid)
    
  • Solvent: Anhydrous THF

  • Equipment: Flame-dried 3-neck flask, addition funnel, inert gas (Ar/N2) line.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Charge a flame-dried flask with anhydrous THF (100 mL) and Red-Al solution (1.1 equiv). Cool the mixture to 0°C using an ice bath.

  • Substrate Addition: Add propargyl alcohol dropwise over 20 minutes. The internal temperature must not exceed 5°C to prevent non-selective polymerization.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. Ensure proper venting.
      
  • Hydroalumination: Allow the solution to warm to room temperature, then heat to a gentle reflux for 2 hours. This ensures complete formation of the vinyl-aluminum intermediate.

  • Iodine Quench (Critical Step): Cool the reaction mixture to -78°C (Dry Ice/Acetone). Dissolve Iodine (1.2 equiv) in THF and add it dropwise.

    • Color Change: The solution will transition from clear/grey to a persistent violet/brown as excess iodine accumulates.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to reduce excess iodine (color returns to yellow/clear). Extract with Diethyl Ether (
    
    
    
    mL).[4]
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 4:1).
    

Safety Check: Red-Al is highly reactive with water. All glassware must be oven-dried. Iodine is corrosive and sublimes; handle in a fume hood.

Applications in Drug Discovery

3-iodobut-2-en-1-ol serves as a "linchpin" motif in the synthesis of complex natural products (e.g., macrolides) and pharmaceutical candidates. Its primary utility lies in Palladium-catalyzed cross-coupling reactions.

Cross-Coupling Versatility

The vinylic iodide moiety is highly reactive toward oxidative addition by Pd(0), making it superior to vinylic bromides or chlorides for sensitive substrates.

Applications Core 3-iodobut-2-en-1-ol Suzuki Suzuki-Miyaura Coupling (Reaction with Boronic Acids) Builds: Biaryl/Diene Systems Core->Suzuki Pd(PPh3)4 Base Stille Stille Coupling (Reaction with Organostannanes) Builds: Complex Polyketides Core->Stille Pd2(dba)3 CuI (Co-cat) Heck Heck Reaction (Reaction with Alkenes) Builds: Conjugated Systems Core->Heck Pd(OAc)2 Ligand

Figure 2: Divergent synthetic utility of the 3-iodobut-2-en-1-ol scaffold in transition-metal catalysis.

Key Reaction: Stille Coupling Example

In the total synthesis of macrolide antibiotics, this alcohol is often coupled with stannyl-dienes to establish the


-diene geometry found in the macrocyclic core. The free hydroxyl group provides a handle for subsequent esterification or glycosylation without requiring protection/deprotection steps prior to coupling.

References

  • PubChem Compound Summary. (2021). 3-Iodobut-2-en-1-ol (CID 53798664).[3] National Center for Biotechnology Information. [Link]

  • Cowell, A., & Stille, J. K. (1980). Synthesis of lactones via the palladium-catalyzed carbonylation of vinylic halides. Journal of the American Chemical Society, 102(12), 4193-4198. (Foundational method for carbonylation of vinylic iodides). [Link]

  • Organic Syntheses. (2020).[4][5] Preparation of Z-Iodoalkenes via Stork-Zhao-Wittig Olefination. (Analogous methodology for Z-selective vinyl iodides). [Link]

Sources

Chemical Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-Iodobut-2-en-1-ol for Research Professionals

3-Iodobut-2-en-1-ol is a halogenated unsaturated alcohol. Its reactivity is primarily dictated by the interplay between the nucleophilic hydroxyl group, the electrophilic carbon-iodine bond, and the pi-system of the double bond. The specific isomer, (Z)-3-iodobut-2-en-1-ol, is most commonly referenced in chemical databases.

Diagram 1.1: Chemical Structure of (Z)-3-Iodobut-2-en-1-ol

Caption: Structure of (Z)-3-iodobut-2-en-1-ol.

Table 1: Physicochemical Data

Property Value Source / Comment
IUPAC Name (2Z)-3-iodobut-2-en-1-ol Advanced ChemBlocks[1]
Synonyms (Z)-β-iodocrotyl alcohol, (Z)-3-iodo-2-buten-1-ol Chemsrc[2]
CAS Number 35761-83-2 Chemsrc[2]
Molecular Formula C₄H₇IO PubChem[3]
Molecular Weight 198.00 g/mol PubChem[3]
Appearance Data not available Likely a liquid or low-melting solid.
Boiling Point Data not available -
Melting Point Data not available -
Solubility Data not available Expected to be soluble in organic solvents.

| Storage Temp. | 0-8 °C | Advanced ChemBlocks[1] |

Inferred Hazard Identification and Toxicological Analysis

The primary directive for safe handling is to assume a high hazard potential based on the compound's structure. The toxicological profile is postulated by analyzing its two key functional moieties.

  • Allylic Alcohol Moiety (-C=C-CH₂OH) : Allyl alcohol itself is a benchmark for high toxicity. It is acutely toxic by oral, dermal, and inhalation routes, is a severe irritant to the skin, eyes, and respiratory tract, and can cause significant tissue damage.[4][5][6][7] We must assume that 3-iodobut-2-en-1-ol shares this potential for high systemic toxicity and local irritation.

  • Vinyl Iodide Moiety (-C=C-I) : Organoiodides are reactive compounds. The carbon-iodine bond is relatively weak, making them susceptible to decomposition by heat or light, which can release toxic and corrosive fumes of iodine or hydrogen iodide.[8] Furthermore, such compounds can act as alkylating agents, which are often associated with mutagenic or carcinogenic properties, although specific data for this molecule is absent. They are frequently cited as skin, eye, and respiratory irritants.[9][10]

Diagram 2.1: Logic of Inferred Hazard Assessment

G cluster_molecule 3-Iodobut-2-en-1-ol cluster_groups Key Functional Groups cluster_hazards Postulated Hazards mol C₄H₇IO group1 Allylic Alcohol (-C=C-CH₂OH) mol->group1 group2 Vinyl Iodide (-C=C-I) mol->group2 hazard1 High Acute Toxicity (Oral, Dermal, Inhalation) group1->hazard1 hazard2 Severe Skin/Eye Irritation group1->hazard2 hazard3 Respiratory Irritation group1->hazard3 group2->hazard2 hazard4 Reactivity & Instability (Heat/Light Sensitive) group2->hazard4 hazard5 Toxic Decomposition Products (I₂, HI) group2->hazard5

Caption: Derivation of hazards from functional groups.

Table 2: Postulated GHS Hazard Classification

Hazard Class Category GHS Pictogram Signal Word Postulated Hazard Statement
Acute Toxicity (Oral) Category 2/3 💀 Danger H300/H301: Fatal or Toxic if swallowed
Acute Toxicity (Dermal) Category 2/3 💀 Danger H310/H311: Fatal or Toxic in contact with skin
Acute Toxicity (Inhalation) Category 2/3 💀 Danger H330/H331: Fatal or Toxic if inhaled
Skin Corrosion/Irritation Category 1C/2 corrosive / exclamation Danger/Warning H314/H315: Causes severe/mild skin burns and eye damage
Serious Eye Damage/Irritation Category 1 corrosive Danger H318: Causes serious eye damage

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor |

A Proactive Protocol for Safe Handling, Storage, and Use

Given the inferred high toxicity, a "self-validating" system of controls is mandatory. Every step must be performed within a framework that minimizes exposure by default.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control : All handling of 3-iodobut-2-en-1-ol, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Personal Protective Equipment :

    • Hand Protection : Double-gloving is required. Use a nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer. Inspect gloves for integrity before each use.

    • Eye Protection : Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling quantities greater than a few milliliters.

    • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required.

Step-by-Step Experimental Workflow: Preparation of a Stock Solution

This protocol exemplifies the required level of caution.

  • Preparation :

    • Designate a specific area within the fume hood for the procedure.

    • Ensure an appropriate chemical waste container (labeled for halogenated organic waste) is present in the hood.

    • Have a spill kit (containing an absorbent like vermiculite) readily accessible.

  • Weighing :

    • Tare a clean, dry vial on an analytical balance.

    • Transfer the vial to the fume hood.

    • Using a clean glass pipette or syringe, carefully transfer the required amount of 3-iodobut-2-en-1-ol into the vial.

    • Securely cap the vial and remove it from the hood to re-weigh.

  • Solubilization :

    • Return the capped vial to the fume hood.

    • Uncap the vial and, using a calibrated pipette, slowly add the desired solvent.

    • Re-cap and gently swirl to dissolve. Avoid sonication, which could generate aerosols.

  • Reaction Addition :

    • Use a syringe to draw up the required volume of the solution. Ensure no air bubbles are present.

    • Slowly add the solution dropwise to the reaction mixture through a septum.

  • Cleanup :

    • Rinse any contaminated glassware (pipettes, syringes, vials) with a small amount of an appropriate solvent (e.g., acetone) directly into the halogenated waste container.

    • Wipe down the work surface in the fume hood with a solvent-dampened towel, disposing of the towel in the solid waste container.

    • Remove outer gloves and dispose of them in the appropriate waste before leaving the fume hood.

Diagram 3.1: Safe Handling Workflow

start Start: Prepare Reagent prep_hood 1. Designate Area in Fume Hood - Assemble Waste & Spill Kits start->prep_hood weigh 2. Weighing - Transfer reagent to tared vial - Perform all transfers IN HOOD prep_hood->weigh dissolve 3. Solubilization - Add solvent slowly in hood - Cap and swirl gently weigh->dissolve transfer 4. Reaction Addition - Use syringe/cannula - Add dropwise via septum dissolve->transfer cleanup 5. Decontamination - Rinse all glassware into halogenated waste - Wipe down hood surfaces transfer->cleanup end End: Procedure Complete cleanup->end

Caption: Step-by-step workflow for safe handling.

Emergency and Disposal Procedures

Emergency Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Management : For a small spill inside a fume hood, cover with a non-flammable absorbent material (e.g., vermiculite or sand). Scoop the mixture into a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and contact emergency services.

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Media : Do not use a direct stream of water, as it may spread the flammable liquid.

  • Specific Hazards : Combustion will produce toxic and corrosive gases, including carbon oxides, hydrogen iodide, and iodine vapor.[11] Firefighters must wear self-contained breathing apparatus (SCBA).

Disposal

All waste containing 3-iodobut-2-en-1-ol, including unused material, contaminated solutions, and cleaning materials, must be disposed of as halogenated organic waste . Collect in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Chemsrc. (2025). 3-iodo-but-2-(Z)-en-1-ol | CAS#:35761-83-2. Available at: [Link]

  • LyondellBasell. (2018). Global Product Strategy (GPS) Safety Summary Allyl Alcohol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53798664, 3-Iodobut-2-en-1-ol. Available at: [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Allyl Alcohol. Available at: [Link]

  • S D Fine-Chem Limited. (n.d.). ALLYL ALCOHOL GHS Safety Data Sheet. Available at: [Link]

  • Saltzman, H., & Sharefkin, J. G. (1963). Iodosobenzene. Organic Syntheses, 43, 60. Available at: [Link]

  • Zangade, S., et al. (2021). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Current Green Chemistry, 8. Available at: [Link]

  • Bentham Science Publishers. (2021). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Reagent Guides: Iodination. Available at: [Link]

  • SLS Select Education. (n.d.). Safety Data Sheet for 1-Iodobutane. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(2), 368. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21847213, 2-Iodo-3-buten-1-ol. Available at: [Link]

  • FooDB. (2010). Showing Compound 3-Buten-1-ol (FDB003385). Available at: [Link]

Sources

Technical Guide: Sourcing and Validating High-Purity 3-iodobut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Validation of High-Purity 3-iodobut-2-en-1-ol Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists.

Executive Summary: The "Make vs. Buy" Dilemma

3-iodobut-2-en-1-ol (specifically the (Z)-isomer , CAS: 35761-83-2) is a critical building block for constructing stereodefined trisubstituted olefins via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi). Unlike commodity reagents, this allylic alcohol is chemically labile; it is sensitive to light, heat, and acid, making "off-the-shelf" commercial purity highly variable.

While commercial suppliers exist, they often provide the compound at 95% purity or as a mixture of isomers. For high-stakes total synthesis or GMP-adjacent drug development, relying solely on a certificate of analysis (CoA) is a critical risk . This guide outlines the commercial landscape, establishes a rigorous validation protocol (QC), and provides a robust in-house synthesis method for scenarios where commercial quality fails to meet the >98% purity threshold.

Chemical Profile & Stability

Understanding the inherent instability of 3-iodobut-2-en-1-ol is the first step in successful handling.

PropertySpecification / Note
IUPAC Name (Z)-3-iodobut-2-en-1-ol
CAS Number 35761-83-2 (Z-isomer); 37428-58-3 (E-isomer)
Molecular Formula C₄H₇IO
Molecular Weight 198.00 g/mol
Physical State Colorless to pale yellow oil (darkens upon degradation)
Boiling Point ~80 °C at 1 mmHg (estimated); Decomposes at higher temps
Storage -20°C , protected from light, under Argon.[1]
Stability Hazards Allylic transposition: Can isomerize or eliminate HI.Photolysis: C-I bond is weak; liberates I₂ (turning sample brown).

Commercial Sourcing Landscape

This compound is not typically stocked by "Prime" catalog suppliers (e.g., Sigma-Aldrich, Fisher) for immediate dispatch. It is generally a custom synthesis or building block item found through aggregators.

Primary Supplier Tiers
  • Tier 1 (Stocked Specialty): Companies like AChemBlock and BLD Pharm often list this item.

    • Typical Purity: 95%

    • Lead Time: 1-2 weeks (if in stock), 4-6 weeks (if backordered).

  • Tier 2 (Custom Synthesis): Enamine or WuXi AppTec .

    • Use Case: Kilogram-scale requirements where fresh synthesis is guaranteed.

The Sourcing Decision Matrix

Do not purchase without a recent (<3 months) batch-specific H-NMR.

SourcingStrategy Start Need 3-iodobut-2-en-1-ol CheckCommercial Check Specialty Suppliers (AChemBlock, BLD, etc.) Start->CheckCommercial InStock In Stock? CheckCommercial->InStock OrderSample Order Small Sample (1g) InStock->OrderSample Yes Synthesize Switch to In-House Synthesis (Red-Al Route) InStock->Synthesize No / Lead Time > 4wks QC_Check In-House QC (1H NMR) OrderSample->QC_Check PurityCheck Purity > 98% & Correct Isomer? QC_Check->PurityCheck Use Proceed to Reaction PurityCheck->Use Yes Purify Attempt Purification (Silica Gel / Cold) PurityCheck->Purify No (Minor Impurity) PurityCheck->Synthesize No (Degraded/Wrong Isomer) Purify->QC_Check Re-test

Figure 1: Strategic decision tree for sourcing high-risk allylic iodides.

In-House Synthesis (The "Gold Standard")

When commercial stock is degraded or unavailable, the Red-Al reduction of 2-butyn-1-ol is the industry-standard method for generating the (Z)-isomer with high stereocontrol.

Reaction Pathway

2-Butyn-1-ol


(Z)-3-iodobut-2-en-1-ol 
Detailed Protocol
  • Reagents:

    • 2-Butyn-1-ol (1.0 equiv)

    • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (65% wt in toluene, 1.1 equiv)

    • Iodine (

      
      ) (1.2 equiv)
      
    • Anhydrous THF (Solvent)

  • Procedure:

    • Step A (Hydroalumination): To a solution of 2-butyn-1-ol in THF at 0°C, add Red-Al dropwise. The reaction is exothermic.[2] Allow to warm to room temperature and stir for 2-3 hours. This forms the cyclic aluminate or vinyl aluminum species.

    • Step B (Iodination): Cool the mixture to -78°C . Dissolve Iodine in THF and add it slowly to the reaction mixture. The color should eventually persist or turn dark.

    • Step C (Quench): Quench carefully with saturated aqueous Sodium Thiosulfate (

      
      ) to destroy excess iodine, followed by Rochelle's salt (Potassium Sodium Tartrate) to break the aluminum emulsion.
      
  • Purification:

    • Extract with Diethyl Ether (

      
      ).
      
    • Crucial: Flash chromatography must be fast. Use Silica gel neutralized with 1% Triethylamine to prevent acid-catalyzed rearrangement. Elute with Hexanes/EtOAc.

Quality Control & Validation

Trust nothing without verification. The following analytical markers define "High Purity."

1H NMR Diagnostics (CDCl₃, 400 MHz)

The stereochemistry is confirmed by the chemical shift of the vinylic proton and the methyl group.

SignalChemical Shift (

)
MultiplicityDiagnostic Value
=CH (Vinylic)5.90 - 6.05 ppm Triplet (t)(Z)-Isomer: Typically ~5.98 ppm.(E)-Isomer typically shifts upfield.
CH₂ (Allylic)4.20 - 4.30 ppm Doublet (d)Integration must match 2H.
CH₃ (Methyl)2.50 - 2.60 ppm Singlet/Fine splittingHigh shift indicates Z-position relative to Iodine.
Impurity: 2-Butyn-1-ol ~4.3 ppm (CH2), ~1.8 ppm (CH3)-Starting material.
Impurity: Crotyl Alcohol ~5.6-5.8 ppm (Multiplet)-Product of proto-demetallation (wet solvent).
Visual Inspection
  • Pass: Clear, colorless to very pale yellow oil.

  • Fail: Dark brown/red liquid (Free Iodine present).

  • Fail: Turbid/Cloudy (Polymerization or Aluminum salts).

Synthesis & Degradation Logic

The following diagram illustrates the mechanistic pathway and potential failure modes (degradation) that researchers must mitigate.

ReactionPathway Alkyne 2-Butyn-1-ol VinylAl Vinyl-Aluminum Intermediate Alkyne->VinylAl Red-Al THF, 0°C Product (Z)-3-iodobut-2-en-1-ol (Target) VinylAl->Product I2, -78°C Crotyl Crotyl Alcohol (Protodeiodination) VinylAl->Crotyl H2O Quench (No I2) I2 Free Iodine (Brown Color) Product->I2 hv (Light) Storage >0°C Isomer (E)-Isomer (Light/Acid) Product->Isomer H+ (Acid) Slow Isomerization

Figure 2: Synthesis pathway showing critical points where impurities (Crotyl alcohol, E-isomer) are introduced.

References

  • Negishi, E.; et al. "Highly stereoselective and general synthesis of (Z)-3-methyl-2-alken-1-ols via palladium-catalyzed cross coupling." Tetrahedron Letters, 1993, 34(29), 4603-4606.

  • Organic Syntheses. "Preparation of Z-Iodoalkenes." Org.[3][4][5][6] Synth. 2020, 97, 217-231.[7][8] (General methodology for Z-iodoalkenes).

  • Sigma-Aldrich (MilliporeSigma). "NMR Chemical Shifts of Trace Impurities." (For solvent and impurity identification).

  • PubChem. "3-iodobut-2-en-1-ol Compound Summary."

Sources

Navigating the Instability of 3-Iodobut-2-en-1-ol: A Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodobut-2-en-1-ol is a valuable unsaturated iodo-alcohol intermediate in organic synthesis, prized for its dual functionality. However, the inherent reactivity of its structural motifs—the allylic alcohol and the vinyl iodide—presents significant challenges for its long-term stability and storage. This guide provides an in-depth analysis of the chemical vulnerabilities of 3-iodobut-2-en-1-ol, elucidates its primary degradation pathways, and establishes field-proven protocols for its proper storage and handling. By understanding the causality behind its instability, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible outcomes in complex synthetic applications.

Chemical Profile and Inherent Reactivity

3-Iodobut-2-en-1-ol is an organic compound with the molecular formula C₄H₇IO.[1] Its structure features a primary allylic alcohol and a vinyl iodide, making it a versatile building block. However, these same functional groups are the source of its instability.

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 234 kJ/mol. This weakness makes organoiodine compounds susceptible to degradation, particularly when exposed to light or heat.[2] Samples of organoiodine compounds often develop a yellow or brown tint over time due to the formation of elemental iodine (I₂) from degradation.[2]

Furthermore, the allylic alcohol system is prone to a variety of transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, and the entire molecule can undergo rearrangement or elimination reactions, often catalyzed by acidic or basic conditions.[3][4] The combination of these two reactive moieties in one molecule necessitates a carefully controlled storage and handling strategy.

PropertyValueSource
Molecular FormulaC₄H₇IO[1]
Molecular Weight198.00 g/mol [1]
IUPAC Name3-iodobut-2-en-1-ol[1]
Isomers(E)-3-Iodobut-2-en-1-ol (CAS: 37428-58-3), (Z)-3-iodo-but-2-en-1-ol (CAS: 35761-83-2)[5][6]

Primary Degradation Pathways: A Mechanistic View

Understanding the potential degradation pathways is critical for developing effective mitigation strategies. For 3-iodobut-2-en-1-ol, the primary concerns are photodegradation, oxidation, and acid/base-catalyzed decomposition.

Photodegradation via C-I Bond Homolysis

Exposure to light, particularly in the UV spectrum, can provide sufficient energy to induce homolytic cleavage of the weak C-I bond. This process generates a vinyl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which is responsible for the characteristic discoloration of degrading samples. The organic radicals may undergo various subsequent reactions, including dimerization or reaction with solvents.

Caption: Light-induced C-I bond homolysis in 3-iodobut-2-en-1-ol.

Oxidative Degradation of the Allylic Alcohol

The primary allylic alcohol is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal impurities. This pathway converts the alcohol to 3-iodobut-2-enal, the corresponding α,β-unsaturated aldehyde. Further oxidation can lead to the formation of 3-iodobut-2-enoic acid. Such oxidative processes not only consume the starting material but also introduce impurities that can interfere with subsequent reactions.[4][7]

OxidationPathway substance1 3-Iodobut-2-en-1-ol substance2 3-Iodobut-2-enal substance1->substance2 [O] substance3 3-Iodobut-2-enoic Acid substance2->substance3 [O]

Caption: Stepwise oxidation of the allylic alcohol moiety.

Acid and Base Sensitivity

Both strong acids and bases can promote the degradation of 3-iodobut-2-en-1-ol.

  • Acid-Catalyzed Reactions: In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water).[8] Subsequent loss of water generates an allylic carbocation, which can lead to rearrangement or elimination products.

  • Base-Mediated Reactions: Strong bases can deprotonate the hydroxyl group. While the resulting alkoxide is generally stable, strong bases may also promote elimination or other side reactions, particularly at elevated temperatures.[9]

Core Directive: Recommended Storage and Handling Protocols

A multi-faceted approach is required to preserve the integrity of 3-iodobut-2-en-1-ol. The core principle is to mitigate exposure to energy (light, heat) and reactive chemical species (oxygen, acids, bases, and strong oxidizers).

Optimal Storage Conditions

The following table summarizes the recommended storage conditions, contrasted with factors that must be avoided to ensure chemical stability.

ParameterRecommended ConditionCondition to AvoidRationale
Temperature -20°C FreezerRoom temperature, heat sourcesMinimizes thermal degradation and reduces volatility.[10]
Light Amber Vial / Opaque ContainerClear containers, direct sunlightPrevents light-induced homolysis of the C-I bond.[11][12]
Atmosphere Inert Gas (Argon or Nitrogen)Air / OxygenPrevents oxidation of the allylic alcohol.
Container Tightly sealed, appropriate material (e.g., glass)Loosely capped containersPrevents exposure to atmospheric moisture and oxygen.[11][13]
Incompatibles Store separatelyStrong oxidizing agents, strong acids, strong basesPrevents catalyzed decomposition and hazardous reactions.[9][14]
Safe Handling Protocol

Due to its potential toxicity and reactivity, handling of 3-iodobut-2-en-1-ol requires strict adherence to safety protocols.

  • Ventilation: Always handle the compound inside a certified chemical fume hood to avoid inhalation of vapors.[13]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][13]

  • Dispensing: Use clean, dry glassware. If the compound is stored under an inert atmosphere, use techniques such as a cannula transfer or a glove box to maintain the inert environment during dispensing.

  • Quenching and Waste: Any unreacted material should be quenched carefully (e.g., with a reducing agent like sodium thiosulfate to remove any iodine) before disposal. Dispose of waste in accordance with local regulations for hazardous chemical waste.[9]

Experimental Workflow: Long-Term Stability Assessment

To ensure the quality of a specific batch of 3-iodobut-2-en-1-ol, a long-term stability study is recommended. This protocol provides a self-validating system to confirm the efficacy of the implemented storage conditions.

Objective: To quantify the degradation of 3-iodobut-2-en-1-ol over time under defined storage conditions.

Methodology:

  • Initial Analysis (T=0): Obtain a baseline purity profile of the batch using a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Aliquoting: Aliquot the compound into several small, amber glass vials under an inert atmosphere.

  • Storage: Store the vials under the recommended conditions (-20°C, dark, inert atmosphere). For comparison, a separate set of samples could be stored under "stressed" conditions (e.g., 4°C, room temperature, or exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

  • Purity Assessment: Allow the vial to warm to room temperature before opening. Analyze the sample using the same analytical method as in Step 1.

  • Data Analysis: Compare the purity at each time point to the initial T=0 data. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

StabilityWorkflow start Receive/Synthesize Batch t0 T=0 Analysis (HPLC/GC-MS) start->t0 aliquot Aliquot into Amber Vials under Inert Gas t0->aliquot storage Store at -20°C (Dark) aliquot->storage timepoint Analyze at T=1, 3, 6, 12 months storage->timepoint analysis Purity Assessment (HPLC/GC-MS) timepoint->analysis end Compare to T=0 Data analysis->end

Sources

Methodological & Application

synthesis of 3-iodobut-2-en-1-ol from 2-butyn-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of (Z)-3-Iodobut-2-en-1-ol

Part 1: Strategic Overview & Chemical Logic

Objective: To synthesize (Z)-3-iodobut-2-en-1-ol (also known as (Z)-3-iodo-2-buten-1-ol). This molecule is a critical C4 building block, often utilized as a vinyl iodide partner in Palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Sonogashira) to install a specific cis-butene motif.

The "Starting Material" Paradox: The user has requested the synthesis from 2-butyn-1,4-diol. It is critical to distinguish between the industrial lineage and the laboratory immediate precursor:

  • 2-Butyn-1,4-diol (

    
    ):  A symmetrical C4 diol. Direct iodination/reduction of this molecule typically yields (Z)-2-iodo-2-butene-1,4-diol  (retaining both oxygens) or 2,3-diiodo-2-butene-1,4-diol .
    
  • Target Molecule (

    
    ):  Contains a terminal methyl group. This requires the deoxygenation  (reduction) of one hydroxyl group and the hydroiodination  of the alkyne.
    

The Validated Pathway: Attempting to perform deoxygenation and regioselective hydroiodination in a single pot from the diol is chemically inefficient and prone to statistical mixtures. The standard, high-fidelity protocol involves two distinct phases:

  • Phase 1 (Precursor Engineering): Conversion of 2-butyn-1,4-diol to 2-butyn-1-ol (Propargylic Alcohol). Note: In most R&D settings, 2-butyn-1-ol is purchased directly as a commodity chemical derived from propyne, but the conversion logic is provided below.

  • Phase 2 (The Core Protocol): Regio- and stereoselective hydroalumination-iodination of 2-butyn-1-ol using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) and Iodine .

This guide details the Phase 2 protocol, as it is the industry standard for generating the target molecule with high stereochemical purity ((Z)-isomer >98%).

Part 2: Mechanism & Stereochemical Control

The transformation relies on the "anchoring effect" of the propargylic alcohol.

  • Coordination: Red-Al coordinates to the hydroxyl oxygen, forming an alkoxy-aluminum species.

  • Intramolecular Delivery: The hydride is delivered intramolecularly to the proximal carbon (C2), ensuring high regioselectivity.

  • Trans-Hydroalumination: The aluminum moiety adds to the distal carbon (C3) in a trans fashion relative to the hydride, forming a cyclic (Z)-alkenyl aluminate intermediate.

  • Stereoretentive Iodination: Upon addition of Iodine, the C-Al bond is cleaved with retention of configuration , yielding the (Z)-vinyl iodide.

ReactionPathway Start 2-Butyn-1-ol (Propargylic Alcohol) Coord Alkoxy-Aluminum Complex Start->Coord Red-Al (Coordination) Inter (Z)-Alkenyl Aluminate (Cyclic Intermediate) Coord->Inter Intramolecular Hydride Transfer (Trans-Addition) Product (Z)-3-Iodobut-2-en-1-ol (Target) Inter->Product I2 (THF) (Stereoretentive Substitution)

Caption: Mechanistic flow of the Red-Al mediated hydroalumination-iodination sequence.

Part 3: Detailed Experimental Protocol

Target: (Z)-3-Iodobut-2-en-1-ol Scale: 10 mmol (scalable to >100 mmol)

Materials & Reagents
ReagentEquiv.[1][2]RoleNotes
2-Butyn-1-ol 1.0SubstrateDry, neat liquid.
Red-Al (3.5 M in Toluene)1.1 - 1.5Reducing AgentPyrophoric. Handle under Argon/N2.
Iodine (I2) 1.2 - 1.5ElectrophileDissolved in dry THF.
THF (Tetrahydrofuran) -SolventAnhydrous, degassed.
Ethyl Acetate / Hexanes -Workup/PurificationFor extraction and column chromatography.
Sat. Na2S2O3 (aq) -QuenchTo neutralize excess iodine.
Step-by-Step Procedure

1. Apparatus Setup (Inert Atmosphere)

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and an addition funnel.

  • Flush the system with dry Argon or Nitrogen. Maintain a positive pressure throughout the reaction.[2]

2. Hydroalumination (Formation of Alkenyl Aluminate)

  • Charge the flask with 2-butyn-1-ol (0.70 g, 10 mmol) and anhydrous THF (40 mL).

  • Cool the solution to 0 °C (ice/water bath). Note: Some protocols suggest -78 °C, but 0 °C is often sufficient for Red-Al coordination; however, strict temperature control is vital.

  • Add Red-Al solution (3.5 M in toluene, 4.3 mL, ~15 mmol) dropwise via syringe or addition funnel over 15 minutes.

    • Observation: Gas evolution (H2) will occur. Control addition rate to manage bubbling.

  • Allow the mixture to stir at 0 °C to Room Temperature (RT) for 1–2 hours.

    • Checkpoint: The solution typically turns clear or slightly cloudy. This step forms the stable vinyl aluminate intermediate.

3. Iodination (Stereoselective Quench)

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath). Critical: Low temperature is essential here to prevent side reactions and maintain stereochemistry during the exothermic iodine addition.

  • Prepare a solution of Iodine (3.8 g, 15 mmol) in anhydrous THF (15 mL).

  • Add the Iodine/THF solution dropwise to the reaction mixture over 20–30 minutes.

    • Observation: The mixture will turn dark brown/purple as iodine accumulates.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 1 hour.

4. Workup & Isolation

  • Quench the reaction at 0 °C by slow addition of saturated aqueous Sodium Thiosulfate (Na2S2O3) until the dark iodine color disappears and the solution becomes yellow/colorless.

  • Add Rochelle's Salt solution (sat. potassium sodium tartrate) or 1M HCl to break up aluminum emulsions. Stir vigorously for 30 minutes until layers separate clearly.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Combine organic layers, wash with Brine , and dry over anhydrous MgSO4 or Na2SO4 .

  • Filter and concentrate under reduced pressure (Rotovap) at moderate temperature (product is volatile; do not heat bath >40 °C).

5. Purification

  • Purify the crude oil via Flash Column Chromatography on silica gel.

  • Eluent: Hexanes:Ethyl Acetate (Gradient from 95:5 to 80:20).

  • Product: (Z)-3-iodobut-2-en-1-ol appears as a colorless to pale yellow oil.

Part 4: Data & Validation

Expected Analytical Data:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

5.8 - 6.0 ppm (t, 1H)
Vinylic proton (C2-H). Multiplicity confirms coupling to CH2.

4.1 - 4.3 ppm (d, 2H)
Allylic methylene (-CH2-OH).

2.5 - 2.6 ppm (s, 3H)
Methyl group attached to C-I.
NOESY Correlation between CH3 and -CH2-Confirms (Z)-geometry . (The methyl and methylene are cis to each other).
Appearance Clear/Pale Yellow OilDarkening indicates iodine release (decomposition). Store in dark/cold.

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
Low Yield Aluminum emulsion during workup.Use Rochelle's Salt and stir longer (1h+) during workup.
Isomerization (E/Z mix) Reaction temperature too high during I2 addition.Ensure mixture is at -78 °C before and during I2 addition.
Di-iodinated byproduct Excess Iodine or lack of regiocontrol.Verify Red-Al stoichiometry (ensure >1 equiv).

Part 5: Note on Starting from 2-Butyn-1,4-diol

If you are strictly constrained to start from 2-butyn-1,4-diol , you must first perform a desymmetrization/reduction sequence. This is generally not recommended for efficiency, but the logic is as follows:

  • Monoprotection: React diol with 1 equiv. TBSCl to get mono-protected alcohol.

  • Activation: Convert the free alcohol to a Tosylate or Mesylate.

  • Reduction: Use Lithium Triethylborohydride (Super-Hydride) to reduce the C-OTs to C-H. Warning: LiAlH4 may reduce the alkyne to a trans-alkene.

  • Deprotection: Remove TBS group to yield 2-butyn-1-ol .

Recommendation: Source 2-butyn-1-ol directly (CAS: 764-01-2) to begin the protocol at Phase 2.

References

  • Core Protocol (Red-Al/I2): Cowell, A., & Stille, J. K. (1980). Synthesis of lactones by the palladium-catalyzed carbonylation of halo alcohols. Journal of the American Chemical Society, 102(12), 4193-4198. Link (Demonstrates the Red-Al/I2 methodology for Z-iodo-alkenols).

  • Regioselectivity Mechanism: Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society, 104(9), 2642-2645. Link (Discusses directed hydroalumination logic).

  • Diol Conversion Context: Ma, S., & Lu, X. (1990). A novel regio- and stereospecific hydrohalogenation of 2-propynoic acid and its derivatives. Journal of the Chemical Society, Chemical Communications, (23), 1643-1644. Link (Context on alkyne halogenation stereochemistry).

  • General Review: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[3] (Standard reference for Alkyne -> Vinyl Iodide transformations).

Sources

Stereoselective Synthesis of (Z)-3-Iodobut-2-en-1-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the stereoselective synthesis of (Z)-3-iodobut-2-en-1-ol, a valuable synthetic intermediate in organic chemistry and drug development. The protocol described herein focuses on a robust and reproducible method involving the syn-hydroalumination of 2-butyn-1-ol followed by iodination. This approach offers high stereoselectivity for the desired (Z)-isomer. This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug discovery, offering in-depth explanations of the underlying chemical principles, a step-by-step experimental procedure, and critical safety considerations.

Introduction: The Significance of (Z)-3-Iodobut-2-en-1-ol

(Z)-3-Iodobut-2-en-1-ol is a key building block in organic synthesis, primarily utilized in a variety of carbon-carbon bond-forming reactions. Its utility stems from the presence of multiple functional groups: a primary alcohol, a Z-configured vinyl iodide, and a methyl group. The vinyl iodide moiety is particularly reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents with retention of the double bond geometry.[1] The stereodefined nature of this intermediate is crucial for the synthesis of complex molecules with specific spatial arrangements, a common requirement in the development of pharmaceuticals and natural products.

Mechanistic Rationale: Achieving Z-Stereoselectivity

The stereoselective synthesis of vinyl iodides is a well-established area of organic chemistry. While several methods exist, the hydroalumination of alkynes followed by quenching with an iodine source is a particularly effective strategy for accessing the cis or (Z)-isomer.[1][2]

The core of this protocol relies on the syn-addition of a hydride from an aluminum hydride reagent, such as diisobutylaluminum hydride (DIBAL-H) or Red-Al®, to the alkyne triple bond of 2-butyn-1-ol. This concerted addition leads to the formation of a vinylalane intermediate where the aluminum and the added hydrogen are on the same side of the newly formed double bond. The hydroxyl group of the starting material plays a crucial directing role in this process. It is believed to coordinate to the aluminum reagent, delivering the hydride to the internal carbon of the alkyne and placing the aluminum on the terminal carbon, proximal to the alcohol.

Subsequent treatment of this vinylalane intermediate with a suitable iodine source, such as molecular iodine (I₂), results in the electrophilic cleavage of the carbon-aluminum bond and the installation of an iodine atom. This substitution occurs with retention of configuration, thereby preserving the (Z)-geometry established in the hydroalumination step.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (Z)-3-iodobut-2-en-1-ol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Butyn-1-ol≥98%Commercially Available
Diisobutylaluminum hydride (DIBAL-H)1.0 M solution in hexanesCommercially AvailableHighly reactive and pyrophoric. Handle under inert atmosphere.
Iodine (I₂)≥99.8%Commercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)Prepared in-house
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Celite®Commercially Available
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or nitrogen gas inlet

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_hydroalumination Hydroalumination cluster_iodination Iodination cluster_workup Workup and Purification Start Flame-dry glassware under vacuum Cool Cool to room temperature under inert gas Start->Cool Add_Alkyne Add 2-butyn-1-ol and anhydrous solvent Cool->Add_Alkyne Cool_Reaction Cool to -78 °C Add_Alkyne->Cool_Reaction Add_DIBAL Slowly add DIBAL-H solution Cool_Reaction->Add_DIBAL Stir_Warm Stir and allow to warm to room temp. Add_DIBAL->Stir_Warm Cool_Again Cool to 0 °C Stir_Warm->Cool_Again Add_Iodine Add solution of I₂ in THF Cool_Again->Add_Iodine Stir_Iodination Stir at 0 °C Add_Iodine->Stir_Iodination Quench Quench with Rochelle's salt solution Stir_Iodination->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash with Na₂S₂O₃ and brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Filter_Evaporate Filter and evaporate solvent Dry->Filter_Evaporate Purify Purify by flash chromatography Filter_Evaporate->Purify End Obtain (Z)-3-iodobut-2-en-1-ol Purify->End

Caption: Workflow for the synthesis of (Z)-3-iodobut-2-en-1-ol.

Step-by-Step Procedure

Note: This reaction must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.

  • Reaction Setup:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

    • To the flask, add 2-butyn-1-ol (1.0 eq) and anhydrous diethyl ether or tetrahydrofuran (to make a ~0.2 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydroalumination:

    • Slowly add a 1.0 M solution of DIBAL-H in hexanes (1.1 eq) to the cooled solution of 2-butyn-1-ol via syringe over 20-30 minutes. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-3 hours at room temperature.

  • Iodination:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous tetrahydrofuran.

    • Slowly add the iodine solution to the reaction mixture via a dropping funnel or syringe. A color change from colorless to a persistent brown or purple indicates the consumption of the vinylalane and the presence of excess iodine.

    • Stir the reaction at 0 °C for 1 hour.

  • Workup and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt. This will hydrolyze the excess aluminum reagents and form a biphasic mixture. Vigorous stirring may be required to break up any gelatinous precipitates.

    • Allow the mixture to warm to room temperature and stir until the two layers become clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).[3]

    • Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine) and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (Z)-3-iodobut-2-en-1-ol.[3]

Safety and Handling Precautions

  • Diisobutylaluminum hydride (DIBAL-H) is highly flammable and pyrophoric. It reacts violently with water. All manipulations should be carried out under an inert atmosphere using proper syringe techniques.

  • Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.

  • Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • The quenching procedure can be exothermic. Perform the addition of Rochelle's salt slowly and with efficient cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Characterization

The identity and purity of the synthesized (Z)-3-iodobut-2-en-1-ol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry. The coupling constant between the vinylic proton and the adjacent methylene protons in the ¹H NMR spectrum can help confirm the (Z)-geometry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the carbon-carbon double bond.

Conclusion

The protocol detailed in this application note provides a reliable and stereoselective method for the synthesis of (Z)-3-iodobut-2-en-1-ol. The key to achieving high (Z)-selectivity lies in the directed syn-hydroalumination of 2-butyn-1-ol, followed by a configuration-retaining iodination. By carefully following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable synthetic intermediate for use in a wide range of applications, from natural product synthesis to the development of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Proposed mechanism of iodination of propargyl tosylate. Retrieved from [Link]

  • Wipf, P., & Kerekes, A. D. (2003). Directed Hydrozirconation of Propargylic Alcohols. The Journal of organic chemistry, 68(23), 8923–8927. [Link]

  • ChemInform. (2010). Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. [Link]

  • Wikipedia. (2023, April 29). Vinyl iodide. Retrieved from [Link]

  • eScholarship. (n.d.). Electrophilic halogenations of propargyl alcohols. Retrieved from [Link]

  • PubMed. (2008). trans-Hydroalumination/Alkylation: One-Pot Synthesis of Trisubstituted Allylic Alcohols. [Link]

  • Gouverneur, V., & Nolan, S. P. (2012). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. The Journal of organic chemistry, 77(17), 7437–7444. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. Retrieved from [Link]

  • Scilit. (n.d.). Highly stereo-selective synthesis of (Z)-2,3-diiodo-1,4-diarylbut-2-ene-1,4-diones via oxidative iodination of 1,4-diarylbuta-1,3-diynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aluminum Iodide Promoted Highly Z-Stereoselective Synthesis of β-Iodo Morita-Baylis-Hillman Esters with Ketones as Aldol Acceptors. Retrieved from [Link]

  • PubMed. (2008). Preparation of 2-iodo Allylic Alcohols From 2-butyn-1,4-diol. [Link]

  • Organic Syntheses. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium–iodine Exchange and Z-Boronic. Retrieved from [Link]

  • PubMed Central. (2018). 4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives. [Link]

  • Semantic Scholar. (2003). A stereoselective synthesis of (Z)-1-iodo-1-alkenes. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-iodo-but-2-(Z)-en-1-ol. Retrieved from [Link]

  • YouTube. (2022, November 22). Iodobutane ( n-butyl iodide ) Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective examples for the preparation of internal vinyl iodide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011063551A1 - Preparation and purification of iodixanol.
  • Organic Chemistry Portal. (n.d.). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]

Sources

Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 3-Iodobut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Medicinal Chemists

Introduction: The Modular Linchpin

In the architecture of complex molecule synthesis, 3-iodobut-2-en-1-ol serves as a high-value "linchpin" reagent. It combines a reactive vinyl iodide motif with a nucleophilic allylic alcohol, offering a divergent path to trisubstituted alkenes, conjugated enynes, and heterocycles.

Unlike simple vinyl halides, the presence of the free hydroxyl group in 3-iodobut-2-en-1-ol introduces both opportunity and challenge. It can serve as a directing group for palladium or a nucleophile for intramolecular trapping, yet it requires careful selection of bases and solvents to prevent unwanted side reactions. This guide details three field-proven protocols that leverage this reagent for Suzuki-Miyaura coupling , Sonogashira coupling , and Carbonylative Cyclization .

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
  • Stereochemical Integrity: The reaction at the vinyl iodide position typically proceeds with complete retention of double-bond geometry (Z/E), allowing for the synthesis of stereodefined trisubstituted alkenes.

  • Reactivity Profile: The C(sp2)–I bond undergoes oxidative addition to Pd(0) significantly faster than bromides or chlorides, often permitting mild, room-temperature couplings.

  • Bifunctionality: The allylic alcohol allows for post-coupling functionalization (e.g., oxidation to aldehydes, Sharpless epoxidation) or immediate intramolecular cyclization.

Mechanistic Insight & Divergent Pathways[3]

The utility of 3-iodobut-2-en-1-ol stems from its ability to enter three distinct catalytic cycles depending on the coupling partner and conditions.

Divergent Synthesis Map

The following diagram illustrates the logical flow from the starting material to three distinct structural classes.

DivergentSynthesis Start 3-iodobut-2-en-1-ol Pd0 Pd(0) Oxidative Addition Start->Pd0 Suzuki Suzuki-Miyaura (Boronic Acids) Pd0->Suzuki + R-B(OH)2 Sono Sonogashira (Terminal Alkynes) Pd0->Sono + H-C≡C-R Carbonyl Carbonylation (CO Atmosphere) Pd0->Carbonyl + CO Prod_Suzuki Stereodefined Allylic Alcohols Suzuki->Prod_Suzuki Prod_Sono Conjugated Enynes (Furan Precursors) Sono->Prod_Sono Prod_Carbonyl Butenolides (Furanones) Carbonyl->Prod_Carbonyl Intramolecular Trapping

Figure 1: Divergent synthetic pathways for 3-iodobut-2-en-1-ol.

Application 1: Stereoretentive Suzuki-Miyaura Coupling

Objective: Synthesis of stereodefined trisubstituted allylic alcohols. Mechanism: The reaction proceeds via oxidative addition, transmetallation with a boronate, and reductive elimination.[1] The geometry of the vinyl iodide is retained.[2]

Protocol A: Mild Conditions for Labile Substrates

This protocol uses a mild base to prevent elimination or isomerization of the allylic alcohol.

Reagents:

  • Substrate: (Z)-3-iodobut-2-en-1-ol (1.0 equiv)

  • Coupling Partner: Aryl or Alkenyl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3–5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or K2CO3 (2.5 equiv)

  • Solvent: THF/Water (9:1) or DME/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the boronic acid, base, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes.

    • Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvation: Dissolve 3-iodobut-2-en-1-ol in the organic solvent (degassed) and add to the vial via syringe. Add the degassed water.

  • Reaction: Heat the mixture to 60 °C. Monitor by TLC (typically 2–6 hours).

    • Observation: The reaction mixture often turns black (Pd precipitation) upon completion.

  • Workup: Dilute with diethyl ether, wash with brine, and dry over Na2SO4.

  • Purification: Flash chromatography.

Validation Check:

  • 1H NMR: Verify the retention of the alkene geometry. For (Z)-isomers, the methyl group signal (approx. 1.8 ppm) and the vinyl proton will show characteristic NOE correlations.

Application 2: Sonogashira Coupling

Objective: Synthesis of conjugated enynes (e.g., precursors to skipped dienes or furans). Challenge: The free hydroxyl group can sometimes interfere with Copper(I) acetylides, but standard conditions usually work well if the temperature is controlled.

Protocol B: Room Temperature Alkynylation

Reagents:

  • Substrate: 3-iodobut-2-en-1-ol (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et3N (excess) or Et3N/THF (1:1)

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a flame-dried flask under Argon, combine PdCl2(PPh3)2 and CuI.

  • Addition: Add the degassed solvent/base mixture. The solution may turn yellow/green.

  • Substrate Addition: Add the alkyne followed by the 3-iodobut-2-en-1-ol.

  • Stirring: Stir at room temperature.

    • Tip: If the reaction is sluggish after 2 hours, warm to 40 °C. Avoid overheating to prevent polymerization of the enyne product.

  • Quench: Quench with saturated NH4Cl (aqueous) to chelate copper (solution turns deep blue).

  • Isolation: Extract with EtOAc. The product is often UV-active and easily purified on silica.

Application 3: Carbonylative Cyclization (Butenolide Synthesis)

Objective: Synthesis of


-unsaturated 

-lactones (furanones). Mechanism: This is a cascade reaction. Pd(0) inserts into the C-I bond. CO insertion forms an acyl-palladium species. The pendant hydroxyl group attacks the acyl-Pd (intramolecularly), followed by reductive elimination to form the lactone ring.
Mechanistic Pathway (Graphviz)

Carbonylation Substrate 3-iodobut-2-en-1-ol OxAdd Oxidative Addition [R-Pd(II)-I] Substrate->OxAdd Pd(0) CO_Insert CO Insertion [R-C(O)-Pd(II)-I] OxAdd->CO_Insert + CO Cyclization Intramolecular Nucleophilic Attack (-OH) CO_Insert->Cyclization Product 3-methyl-2(5H)-furanone (Butenolide) Cyclization->Product - HI, - Pd(0)

Figure 2: Mechanism of intramolecular carbonylative cyclization.[3][4][5][6][7][8]

Protocol C: Balloon Carbonylation

Safety: Carbon monoxide (CO) is highly toxic. Perform in a well-ventilated fume hood with a CO detector.

Reagents:

  • Substrate: 3-iodobut-2-en-1-ol (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10 mol%)

  • Base: K2CO3 or Et3N (2.0 equiv)

  • Gas: CO (1 atm, balloon)

  • Solvent: DMF or MeCN

Step-by-Step Methodology:

  • Setup: Place substrate, catalyst, ligand, and base in a heavy-walled glass pressure tube or round-bottom flask.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with Argon (3x). Then, evacuate and backfill with CO from a balloon (3x).[5] Leave the CO balloon attached.

  • Reaction: Heat to 60–80 °C with vigorous stirring.

    • Kinetics: The intramolecular trapping is rapid. Reaction is typically complete in 4–12 hours.

  • Workup: Cool to RT. Carefully vent the CO in the hood. Dilute with water and extract with Et2O.

    • Note: DMF is water-miscible; ensure thorough washing (LiCl solution helps) to remove DMF.

  • Result: The product is a 3-methyl-2(5H)-furanone derivative.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodehalogenation (Reduction of C-I to C-H)Use anhydrous solvents; switch base to K3PO4; lower temperature.
Geometric Isomerization High temperature or prolonged reaction timesKeep reaction < 60 °C; ensure high catalyst activity (fresh Pd).
Catalyst Death (Black Pd) Inefficient ligationIncrease Ligand:Pd ratio (e.g., 4:1 PPh3:Pd); use bidentate ligands like dppf.
No Reaction (Carbonylation) CO poisoning of PdHeat the mixture before introducing CO (rare); ensure vigorous stirring to facilitate gas-liquid transfer.

References

  • Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. ChemInform, 2008. Link

  • Sonogashira Coupling. Organic Chemistry Portal. Link

  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. Link

  • Palladium-Catalyzed Carbonylation of Allylic Alcohols. Journal of Organic Chemistry, 2000. Link

  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Link

Sources

Application Notes and Protocols for Sonogashahi Coupling of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, utilizes a palladium catalyst and a copper(I) co-catalyst under mild reaction conditions.[2][3] The reaction's broad functional group tolerance and operational simplicity have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3]

This guide provides an in-depth exploration of the Sonogashira coupling, with a specific focus on the use of vinyl iodides as substrates. Vinyl iodides are particularly noteworthy due to their high reactivity, which often allows for milder reaction conditions and broader substrate scope compared to other vinyl halides.[1][4] We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for both traditional and copper-free conditions, and provide troubleshooting guidance to overcome common experimental hurdles.

Mechanistic Insights: The "Why" Behind the Reaction Conditions

A thorough understanding of the Sonogashira coupling mechanism is paramount for rational optimization and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

The Palladium Cycle: The Engine of C-C Bond Formation

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the vinyl iodide to a low-valent palladium(0) complex. This is often the rate-limiting step of the reaction.[1] The high reactivity of vinyl iodides compared to other vinyl halides (I > OTf > Br >> Cl) stems from the weaker C-I bond, which facilitates this crucial step.[7][8]

  • Transmetalation: The resulting palladium(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. This step transfers the alkyne moiety from copper to the palladium center.[9]

  • Reductive Elimination: Finally, the palladium(II) intermediate undergoes reductive elimination to form the desired vinyl-alkyne product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[9]

The Copper Cycle: Activating the Alkyne

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne complex.[6]

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to generate a copper acetylide intermediate.[6] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Vinyl-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Vinyl Iodide) Coupled_Pd Vinyl-Pd(II)-Alkyne(L₂) Pd_complex->Coupled_Pd Transmetalation Product Vinyl-Alkyne Coupled_Pd->Product Reductive Elimination CuI Cu(I) Coupled_Pd->CuI Regenerates Cu(I) Alkyne Terminal Alkyne Cu_alkyne Copper Acetylide Alkyne->Cu_alkyne Coordination & Deprotonation Cu_alkyne->Pd_complex Transfers Acetylide Base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Optimizing Reaction Conditions for Vinyl Iodides

The success of a Sonogashira coupling hinges on the careful selection of several key parameters. The high reactivity of vinyl iodides often allows for milder conditions, but optimization is still crucial for maximizing yield and minimizing side reactions.[1][4]

ParameterRecommended Conditions for Vinyl IodidesRationale and Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂ (0.5-2 mol%), Pd(PPh₃)₄ (1-5 mol%)Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable and are reduced in situ to the active Pd(0) species.[8][10] For sensitive substrates, using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ can be advantageous.[10]
Copper(I) Co-catalyst CuI (1-5 mol%)Copper(I) iodide is the most common co-catalyst. Its presence significantly accelerates the reaction, allowing for lower temperatures.[2] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An amine base is required to deprotonate the alkyne and neutralize the hydrogen iodide formed during the reaction.[10] Triethylamine often serves as both the base and the solvent.[11]
Solvent THF, DMF, Toluene, or neat amineThe choice of solvent can influence catalyst stability and solubility. While THF is common, it can sometimes promote the formation of inactive "palladium black".[7][10] DMF or toluene can be good alternatives. For many reactions with vinyl iodides, using the amine base as the solvent is sufficient.
Temperature Room Temperature to 50°CDue to the high reactivity of vinyl iodides, reactions can often be performed at or slightly above room temperature.[2][7] This minimizes thermal decomposition of sensitive substrates and reagents.
Experimental Protocols

The following protocols provide a robust starting point for performing Sonogashira couplings with vinyl iodides. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition and alkyne homocoupling.[7]

Visualizing the Experimental Workflow

Sonogashira_Workflow start Start setup Assemble & Degas Glassware start->setup reagents Add Pd Catalyst, CuI, Vinyl Iodide setup->reagents solvent_base Add Anhydrous Solvent & Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at RT under Inert Atmosphere alkyne->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: A generalized workflow for a Sonogashira coupling experiment.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard and reliable method for the coupling of vinyl iodides with terminal alkynes.

Materials:

  • Vinyl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Anhydrous THF (5 mL)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the vinyl iodide.

  • Solvent and Base Addition: Add the anhydrous THF and triethylamine via syringe. Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[11]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a short plug of celite to remove the catalyst residues.[7]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with alkynes that are prone to homocoupling or when copper contamination of the final product is a concern.[1][12]

Materials:

  • Vinyl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Diisopropylethylamine (DIPEA), anhydrous (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the vinyl iodide.

  • Solvent and Base Addition: Add the anhydrous toluene and diisopropylethylamine via syringe. Stir the mixture for 15-20 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 50-60°C and monitor its progress by TLC or GC-MS. Copper-free reactions may require slightly elevated temperatures to achieve reasonable reaction rates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Impure reagents; Insufficient degassing.Use fresh, high-purity catalyst and reagents.[7] Ensure all solvents and the amine base are anhydrous and thoroughly degassed.[7]
Formation of Palladium Black Catalyst decomposition.This indicates the precipitation of inactive palladium metal.[7] Ensure a strictly inert atmosphere. Consider switching to a more robust ligand or a different solvent like DMF or toluene.[10]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; High copper concentration.Ensure the reaction is performed under a strictly inert atmosphere.[7] Reduce the loading of the copper(I) iodide or switch to a copper-free protocol.[7] Slow addition of the alkyne can also minimize this side reaction.[7]
Conclusion: A Versatile Tool for Modern Chemistry

The Sonogashira coupling of vinyl iodides is a highly efficient and versatile method for the synthesis of conjugated enynes, which are valuable building blocks in numerous areas of chemical science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably construct complex molecular architectures with a high degree of precision. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this powerful reaction.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link].

  • Wikipedia. Sonogashira coupling. Available from: [Link].

  • ResearchGate. The mechanism suggested for the Sonogashira cross-coupling reaction. Available from: [Link].

  • YouTube. Sonogashira Coupling. (2020). Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • Pearson. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link].

  • The Sonogashira Coupling. Available from: [Link].

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link].

  • Indian Academy of Sciences. Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Available from: [Link].

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Available from: [Link].

  • ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025). Available from: [Link].

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link].

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available from: [Link].

  • Scribd. Experimental Procedure - Sonogashira Coupling. Available from: [Link].

  • The reaction monitoring. Copper-free Sonogashira coupling. (2008). Available from: [Link].

Sources

Application Note: Precision Synthesis of Vinyl Iodides using Trimethylsilyl Iodide (TMSI)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vinyl iodides are linchpin intermediates in modern organic synthesis, serving as critical electrophiles in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck, Stille). While traditional methods (e.g., hydroiodination of alkynes with HI, iododesilylation) often suffer from poor regiocontrol or harsh conditions, Trimethylsilyl Iodide (TMSI) offers a distinct, high-precision chemotype for generating vinyl iodides. This guide details two advanced protocols: (1) the regioselective conversion of ketones to vinyl iodides via enol phosphates, and (2) the manganese-catalyzed Markovnikov hydroiodination of alkynes. Both methods leverage the high oxophilicity and Lewis acidity of silicon to drive reaction kinetics and selectivity.

Introduction & Strategic Rationale

The synthesis of vinyl iodides is often bottlenecked by the need for specific stereoisomers (


) and regioisomers (

- vs.

-substituted). TMSI addresses these challenges through two distinct mechanistic pathways:
  • Transformation of Ketones (via Enol Phosphates): This method allows the chemist to "lock in" regiochemistry using kinetic or thermodynamic enolization conditions before installing the iodine. TMSI then displaces the phosphate leaving group under mild conditions.

  • Direct Addition to Alkynes: Recent advances utilize TMSI in the presence of manganese catalysts to effect highly selective Markovnikov hydroiodination, avoiding the handling of gaseous HI or unstable vinyl metal intermediates.

Why TMSI?
  • Thermodynamic Driving Force: The formation of the strong Si-O bond (approx. 110 kcal/mol) drives the cleavage of phosphate esters and activation of carbonyls.

  • Mild Conditions: Reactions typically proceed at

    
     to ambient temperature, compatible with acid-sensitive substrates.
    
  • In Situ Generation: TMSI can be generated from inexpensive TMSCl and NaI, reducing costs for large-scale applications.

Mechanistic Principles

Pathway A: Displacement of Enol Phosphates (Lee-Wiemer Method)

This transformation converts a ketone-derived enol phosphate into a vinyl iodide. The mechanism involves the activation of the phosphoryl oxygen by the silyl cation, making the phosphate an exceptional leaving group for nucleophilic attack by iodide.

G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution VinylPhosphate Vinyl Phosphate (R-O-P(O)(OEt)2) Activated Silylated Intermediate [R-O-P(OSiMe3)(OEt)2]+ I- VinylPhosphate->Activated Si-O Bond Formation TMSI TMS-I TMSI->Activated Transition Iodide Attack (SN2/SN2') Activated->Transition VinylIodide Vinyl Iodide (R-C=C-I) Transition->VinylIodide C-O Cleavage Byproduct Silyl Phosphate Byproducts Transition->Byproduct

Figure 1: Mechanistic pathway for the conversion of vinyl phosphates to vinyl iodides using TMSI.

Pathway B: Mn-Catalyzed Hydroiodination

In this pathway, Mn(OAc)


 likely facilitates a radical or Lewis-acid assisted transfer of iodine from TMSI to the alkyne, followed by protonation (from trace water or solvent exchange), strictly following Markovnikov selectivity.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis from Ketones

Best for: Complex substrates where the position of the double bond must be defined by enolate chemistry.

Reagents
  • Substrate: Ketone (Acetophenone, Cyclohexanone derivatives, etc.)

  • Phosphate Reagent: Diethyl chlorophosphate (

    
    )
    
  • Base: LiHMDS (for kinetic enolates) or NaH (for thermodynamic enolates)

  • Iodination Reagent: TMSI (Commercial) or TMSCl + NaI (In situ)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Formation of Enol Phosphate:

    • Kinetic Control: Cool a solution of ketone (1.0 equiv) in THF to

      
      . Add LiHMDS (1.1 equiv) dropwise. Stir for 30-60 min. Add diethyl chlorophosphate (1.2 equiv) and warm to RT.
      
    • Thermodynamic Control: Treat ketone with NaH (1.2 equiv) in THF at

      
       to RT, then add diethyl chlorophosphate.
      
    • Workup: Quench with

      
      , extract with 
      
      
      
      , dry (
      
      
      ), and concentrate. Purify by flash chromatography if necessary (though crude often suffices).
  • Iodination with TMSI:

    • Preparation: Dissolve the enol phosphate (1.0 equiv) in anhydrous MeCN (

      
      ).
      
    • Addition: Cool to

      
      . Add TMSI (3.0 - 4.0 equiv) dropwise via syringe.
      
      • Note: If using in situ generation, add NaI (4.0 equiv) to MeCN first, stir to dissolve, then add TMSCl (4.0 equiv). Stir for 20 min before adding the enol phosphate.

    • Reaction: Allow the mixture to warm to room temperature. Monitor by TLC/LCMS. Reaction time is typically 2–12 hours.

    • Quench: Pour the mixture into cold saturated

      
       containing 10% 
      
      
      
      (to reduce any free iodine).
    • Isolation: Extract with hexanes or

      
      . Wash organic layer with water and brine. Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography. Vinyl iodides are often light-sensitive; store in the dark.

Key Reference: Lee, K.; Wiemer, D. F. J. Org. Chem.1993 , 58, 7808-7812.

Protocol B: Markovnikov Hydroiodination of Alkynes

Best for: Rapid access to


-iodostyrenes and terminal vinyl iodides from alkynes.
Reagents
  • Substrate: Terminal Alkyne

  • Catalyst:

    
     (10 mol%)
    
  • Reagent: TMSI (2.0 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology
  • Setup: Charge a flame-dried flask with

    
     (0.10 equiv) and the terminal alkyne (1.0 equiv).
    
  • Solvent: Add anhydrous DCM (

    
     concentration).
    
  • Addition: Add TMSI (2.0 equiv) dropwise at room temperature under an inert atmosphere (

    
     or Ar).
    
    • Observation: The reaction may darken due to transient iodine species.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor consumption of alkyne by TLC.

  • Workup: Quench with saturated

    
     solution to remove iodine color. Extract with DCM.
    
  • Purification: Pass through a short pad of silica gel or perform column chromatography.

Key Reference: Shen, D., et al. J. Org. Chem.2024 , 89, 11818–11825.

Troubleshooting & Optimization

In Situ Generation of TMSI

Commercial TMSI is expensive and degrades rapidly (turning dark/purple). The in situ method is often superior for reproducibility.

Protocol: Mix NaI (1.2 equiv) and TMSCl (1.2 equiv) in dry Acetonitrile . The precipitation of NaCl drives the formation of TMSI.

  • Tip: Use MeCN as solvent; NaCl is insoluble in MeCN, facilitating the equilibrium shift.

Data Comparison: Method Selection
FeatureProtocol A (Phosphate)Protocol B (Alkyne Hydroiodination)
Starting Material KetoneTerminal Alkyne
Regioselectivity Defined by Enolate (

)
Markovnikov (

-iodide)
Stereochemistry Mixture (often

)
Generally

-selective or mixture
Atom Economy Low (Phosphate waste)High
Cost ModerateLow
Primary Utility Cyclic vinyl iodides, internal positionsTerminal vinyl iodides
Safety & Handling
  • TMSI: Highly corrosive and moisture sensitive. Reacts violently with water to produce HI gas. Always handle in a fume hood.

  • Waste: Segregate iodine-containing waste from standard organic solvents to prevent issues in incineration streams.

References

  • Lee, K.; Wiemer, D. F. "The reaction of vinyl phosphates with iodotrimethylsilane: Synthesis of vinyl iodides from ketones." Journal of Organic Chemistry, 1993, 58 , 7808-7812. Link

  • Shen, D.; Cao, D.; Bai, P.; Liu, Z. "Cheap Mn(OAc)2·4H2O Catalyzes a Markovnikov Hydroiodination of Terminal Aryl Alkynes with TMSI as the Iodination Reagent." Journal of Organic Chemistry, 2024, 89 , 11818-11825. Link

  • Olah, G. A.; Narang, S. C. "Iodotrimethylsilane—a versatile synthetic reagent." Tetrahedron, 1982, 38 , 2225-2277. Link

  • ACS Green Chemistry Institute. "Trimethylsilyl Iodide (TMSI) Reagent Guide." ACS GCI Pharmaceutical Roundtable. Link

Application Note: Stereoselective Synthesis of (E)-3-Iodobut-2-en-1-ol via Hydroalumination-Iodination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the stereoselective synthesis of (E)-3-iodobut-2-en-1-ol from but-2-yn-1-ol. The described two-step, one-pot sequence involves a highly stereoselective syn-hydroalumination of the alkyne using diisobutylaluminum hydride (DIBAL-H), followed by iodination of the resulting (E)-vinylalane intermediate. This method is a robust and reliable pathway to access versatile (E)-vinyl iodide building blocks, which are crucial intermediates in cross-coupling reactions for the synthesis of complex molecules, natural products, and pharmaceuticals.[1] This application note details the underlying reaction mechanism, provides a field-proven experimental protocol, outlines safety considerations, and presents expected characterization data.

Introduction and Scientific Background

Vinyl iodides are highly valuable synthetic intermediates, primarily due to the reactivity of the C-I bond in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] The C-I bond is the weakest among the carbon-halogen bonds, allowing for milder reaction conditions compared to vinyl bromides or chlorides.[1] The stereoselective synthesis of vinyl iodides is therefore of paramount importance, as the geometry of the double bond is often critical for the biological activity and physical properties of the target molecule.

The hydroalumination of alkynes with reagents like diisobutylaluminum hydride (DIBAL-H) offers a powerful method for the stereocontrolled formation of vinylalanes. The reaction typically proceeds via a syn-addition of the Al-H bond across the triple bond. For a propargylic alcohol such as but-2-yn-1-ol, the aluminum hydride adds regioselectively to deliver the aluminum moiety at the C3 position, influenced by the directing effect of the hydroxyl group. The subsequent reaction of the vinylalane intermediate with an electrophilic iodine source, such as molecular iodine (I₂), occurs with retention of the double bond geometry, yielding the desired (E)-vinyl iodide.

Reaction Mechanism and Stereoselectivity

The overall transformation proceeds in two key steps:

  • syn-Hydroalumination: But-2-yn-1-ol is treated with DIBAL-H. The aluminum center, an electron-deficient Lewis acid, coordinates to the oxygen of the hydroxyl group.[2][3] This is followed by the intramolecular or intermolecular syn-addition of the aluminum-hydride bond across the alkyne. This concerted step establishes the (E)-stereochemistry of the resulting vinylalane intermediate. The bulky isobutyl groups on the aluminum atom contribute to the high stereoselectivity of the hydride transfer.[3][4]

  • Iodination with Retention: The vinylalane is then treated with a solution of iodine. The electrophilic iodine reacts with the nucleophilic vinylalane, replacing the aluminum moiety with an iodine atom. This electrophilic substitution (SE2-type reaction) proceeds with retention of configuration, preserving the (E)-geometry of the double bond.

.dot

Figure 1: Reaction Mechanism. The stereoselective synthesis involves a syn-hydroalumination followed by iodination with retention of geometry.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMmolEq.Notes
But-2-yn-1-olC₄H₆O70.090.70 g10.01.0Ensure anhydrous.
DIBAL-H (1.0 M in hexanes)C₈H₁₉Al142.2222.0 mL22.02.2Pyrophoric reagent, handle with extreme care.[5][6][7][8]
Iodine (I₂)I₂253.815.58 g22.02.2Solid
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9340 mL--Solvent for hydroalumination.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1140 mL--Solvent for iodine.
Saturated aq. Rochelle's SaltC₄H₄KNaO₆-50 mL--For workup.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~150 mL--For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g--Drying agent.
Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Hydroalumination:

    • Under a positive flow of nitrogen, charge the flask with but-2-yn-1-ol (0.70 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add DIBAL-H (22.0 mL of a 1.0 M solution in hexanes, 22.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Note: The first equivalent of DIBAL-H reacts with the acidic alcohol proton.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC until the starting alkyne is consumed.

  • Iodination:

    • While the hydroalumination proceeds, prepare a solution of iodine (5.58 g, 22.0 mmol) in anhydrous THF (40 mL) in a separate flask.

    • After the hydroalumination is complete, cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Add the iodine solution dropwise to the cold vinylalane solution via a cannula over 20 minutes. A color change from dark purple to faint yellow is typically observed upon completion.

    • After complete addition, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

  • Workup and Extraction:

    • At 0 °C, quench the reaction by the very slow, dropwise addition of saturated aqueous Rochelle's salt solution (50 mL). Caution: This can be a vigorous gas-evolving process.

    • Stir the resulting biphasic mixture vigorously at room temperature until the two layers become clear (this can take 1-2 hours).

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, then wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (E)-3-iodobut-2-en-1-ol as a pale yellow oil.

.dot

Experimental_Workflow A Setup Flame-dried glassware under N₂ B Charge Reactants But-2-yn-1-ol in Anhydrous DCM A->B C Cool to 0 °C (Ice Bath) B->C D Hydroalumination Add DIBAL-H dropwise (2.2 eq) Stir 4-6h, warm to RT C->D E Cool to -78 °C (Dry Ice/Acetone Bath) D->E F Iodination Add I₂ in THF dropwise (2.2 eq) E->F G Quench Slowly add sat. Rochelle's Salt at 0 °C F->G H Extraction Separate layers, extract with Et₂O G->H I Wash & Dry Wash with Na₂S₂O₃, brine. Dry (MgSO₄) H->I J Purification Concentrate and perform column chromatography I->J K Final Product (E)-3-Iodobut-2-en-1-ol J->K

Figure 2: Experimental Workflow. A summary of the key steps for the synthesis of (E)-3-iodobut-2-en-1-ol.

Safety and Handling

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is an extremely flammable and pyrophoric reagent that reacts violently with water and other protic sources.[5][6][7] It can ignite spontaneously upon exposure to air.[6][7] It causes severe skin burns and eye damage.[5][6][7] All handling must be performed under a strict inert atmosphere using appropriate syringes or cannulas. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[6] Fires must be extinguished with a Class D fire extinguisher (dry powder, sand); DO NOT USE WATER OR CO₂ .[5][7]

  • Anhydrous Solvents: Dichloromethane and tetrahydrofuran are flammable and should be handled in a fume hood away from ignition sources.

  • Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin.

  • Quenching: The quenching of excess DIBAL-H is highly exothermic and releases flammable hydrogen gas. Perform the quench slowly at low temperatures behind a safety shield.

Characterization and Expected Results

The final product, 3-iodobut-2-en-1-ol, should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.

  • Appearance: Pale yellow oil.

  • Yield: 70-85% (typical).

  • ¹H NMR (CDCl₃, 400 MHz):

    • The vinyl proton (at C2) is expected to appear as a triplet around δ 6.2-6.4 ppm. The coupling constant to the CH₂ protons will confirm the geometry.

    • The methylene protons (-CH₂OH at C1) will appear as a doublet around δ 4.1-4.3 ppm.

    • The methyl protons (-CH₃ at C4) will appear as a singlet around δ 2.4-2.6 ppm.

    • The hydroxyl proton (-OH) will appear as a broad singlet, with its chemical shift dependent on concentration.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • C3 (carbon bearing iodine): ~95-100 ppm

    • C2 (vinyl CH): ~140-145 ppm

    • C1 (CH₂OH): ~65-70 ppm

    • C4 (CH₃): ~30-35 ppm

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 198.

The high (E)-selectivity can be confirmed by the absence of signals corresponding to the (Z)-isomer in the NMR spectra and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy if necessary.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure DIBAL-H is not expired and was properly titrated. Increase reaction time for hydroalumination.
Decomposition during workup.Ensure the quench is performed slowly at 0 °C or below. Stir vigorously with Rochelle's salt until layers are clear to fully break up aluminum emulsions.
Mixture of (E) and (Z) isomers Isomerization of vinylalane.Ensure the hydroalumination is not run at elevated temperatures for extended periods.
Starting material remains Insufficient DIBAL-H.Use freshly titrated DIBAL-H. Remember that 1.0 equivalent is consumed by the alcohol proton.
Formation of but-2-en-1-ol (reduced product) Excess DIBAL-H not fully quenched before workup with water.Ensure the iodine addition and subsequent quench are performed carefully.

Conclusion

The hydroalumination-iodination sequence of but-2-yn-1-ol is a highly efficient and stereoselective method for the synthesis of (E)-3-iodobut-2-en-1-ol. The protocol detailed in this application note is robust and scalable, providing reliable access to this important synthetic building block. Strict adherence to anhydrous and inert atmosphere techniques, along with careful handling of the pyrophoric DIBAL-H reagent, are critical for the successful and safe execution of this procedure.

References

  • Material Safety Data Sheet (MSDS) Diisobutylaluminum Hydride (DIBAL-H). (2025).
  • Material Safety Data Sheet Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane MSDS# - Exposome-Explorer. (2009, July 20).
  • Safety Data Sheet: Diisobutylaluminium hydride - Chemos GmbH&Co.KG. (2019, February 25).
  • Material Safety Data Sheet - Diisobutylaluminium hydride - Cole-Parmer. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - Diisobutylaluminium hydride - ChemicalBook. (2026, January 17).
  • Vinyl iodide functional group - Wikipedia. (n.d.).
  • Synthesis of (E)-Vinyl Iodides via Pd-Catalyzed Hydrostannation of Terminal Alkynes | Request PDF - ResearchGate. (2025, August 6).
  • Vinyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.).
  • Transition-metal-free Synthesis of tetra-substituted Vinyl Iodides by Cascade Sequential Reaction of α-Keto Acids, 1-Iodoalkynes, and Alkyl Halides - PubMed. (2023, January 17). Chemical & Asian Journal, 18(2).
  • Selective examples for the preparation of internal vinyl iodide. - ResearchGate. (n.d.).
  • Regioselective Hydroiodination of Alkynes by in situ‐Generated HI - ResearchGate. (2025, August 12).
  • dibal h mechanism - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd - HPMC. (2025, August 14).
  • Gao, F., & Hoveyda, A. H. (2010). α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates. Journal of the American Chemical Society, 132(32), 10961–10963.
  • The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide - Benchchem. (2025, December).
  • DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal. (n.d.).
  • Iron-catalysed hydroalumination of internal alkynes - Chemical Science (RSC Publishing). (2022). Chemical Science.
  • DIBAL Reducing Agent - Chemistry Steps. (2024, December 19).
  • 4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives - PMC. (n.d.).
  • Reacting Esters with DIBALH – Diisobutyl Aluminum Hydride Mechanism (DiBALH). (2024, May 29).
  • Iron-catalysed hydroalumination of internal alkynes - Semantic Scholar. (2022, June 13).
  • 3-Iodobut-2-en-1-ol | C4H7IO | CID 53798664 - PubChem - NIH. (n.d.).
  • Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Cleavage and iodination of vinyl silane. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - MDPI. (2015, September 17). Molecules, 20(9), 17094–17106.
  • Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.).
  • Stereoselective synthesis of E-3-(arylmethylidene)-5-(alkyl/aryl)-2(3H)-furanones by sequential hydroacyloxylation-Mizoroki–Heck reactions of iodoalkynes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

Sources

Troubleshooting & Optimization

preventing isomerization of (Z)-3-iodobut-2-en-1-ol during purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Stability of (Z)-3-iodobut-2-en-1-ol

Welcome

Welcome to the specialized support hub for (Z)-3-iodobut-2-en-1-ol (CAS: 35761-83-2). This intermediate serves as a critical "linchpin" motif in the synthesis of complex macrolides and stereoselective cross-coupling reactions (e.g., Stille, Suzuki, Negishi).

The Core Challenge: The utility of this compound relies entirely on the integrity of the (Z)-alkene geometry . However, the vinyl iodide moiety is inherently labile. It is prone to Z


E isomerization  (thermodynamic relaxation) and iodine homolysis  when exposed to three specific stressors: Acid, Light, and Heat .

This guide provides field-proven protocols to maintain stereochemical integrity during downstream processing.

Part 1: Troubleshooting & FAQs

Category A: Chromatography & Purification[1][2][3][4][5][6]

Q1: My crude NMR shows >95:5 Z:E ratio, but after silica gel chromatography, I recover a 60:40 mixture. What happened? Diagnosis: Acid-Catalyzed Isomerization. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to protonate the hydroxyl group or interact with the iodine atom, lowering the activation energy for bond rotation or facilitating an addition-elimination mechanism that scrambles the geometry. Solution: You must use Base-Deactivated Silica .

  • Immediate Fix: Pre-treat your silica column with 2.5% Triethylamine (Et

    
    N) in hexanes before loading your sample. Include 0.5% Et
    
    
    
    N in your elution solvent.
  • Alternative: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III), though resolution may be lower.

Q2: The fractions were colorless coming off the column but turned pink/brown within minutes. Is this isomerization? Diagnosis: Iodine Homolysis (Radical Formation). The color change indicates the liberation of elemental iodine (


), caused by homolytic cleavage of the C–I bond. This generates a vinyl radical. When this radical recombines, it loses stereochemical memory, often returning as the thermodynamic E-isomer.
Solution: 
  • Light Hygiene: This process is photochemically driven. Wrap all columns, fractions, and rotovap bulbs in aluminum foil.

  • Scavengers: Ensure your elution solvent is peroxide-free.

Category B: Workup & Concentration

Q3: Can I distill (Z)-3-iodobut-2-en-1-ol to purify it instead of running a column? Diagnosis: Thermal Instability. Recommendation: Avoid distillation if possible. Vinyl iodides are thermally sensitive. Prolonged heating (even under high vacuum) significantly increases the rate of Z


E isomerization.
  • Exception: If you must distill, use a Kugelrohr apparatus with a high-vacuum line (<0.5 mmHg) to keep the bath temperature below 40°C. Do not use a standard Vigreux column setup, as the residence time is too long.

Q4: During rotary evaporation, the water bath is set to 45°C. Is this safe? Diagnosis: Thermal Stress. Solution: No. Keep the water bath


 30°C . The combination of heat and concentrating trace acids (from the solvent or air) accelerates isomerization.

Part 2: Critical Stability Data

The following table summarizes the impact of environmental factors on the Z:E ratio of vinyl iodides, based on kinetic stability profiles.

StressorMechanism of IsomerizationRisk LevelPrevention Strategy
Silica Gel (Standard) Acid-catalyzed protonation/rotationHigh Use Et

N-buffered silica (pH > 7).
UV/Visible Light Homolytic C–I bond cleavage (Radical)High Amber glassware; Aluminum foil wrapping.
Heat (>50°C) Overcoming rotational barrierMedium Cold concentration; Store at -20°C.
Trace Acids (CDCl

)
Acid catalysis in NMR tubeMedium Filter CDCl

through basic alumina; Use C

D

.

Part 3: Experimental Protocols

Protocol A: Preparation of Base-Deactivated Silica Gel

Use this method for all purifications of (Z)-3-iodobut-2-en-1-ol.

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Triethylamine (Etngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    N)[1]
    
  • Hexanes (or Pentane)

  • Elution Solvent (e.g., Hexanes/Ethyl Acetate)[2][3][4]

Step-by-Step:

  • Slurry Preparation: In an Erlenmeyer flask, suspend the required amount of silica gel in Hexanes containing 2.5% v/v Triethylamine .

  • Equilibration: Swirl the slurry and let it stand for 10–15 minutes. This allows the amine to neutralize the acidic silanol (Si-OH) sites.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the same Et

    
    N/Hexanes mixture.
    
  • Elution: Run your chromatography using your determined gradient (e.g., Hex/EtOAc), but maintain 0.5% Et

    
    N  in the mobile phase throughout the run to prevent acid sites from regenerating.
    
  • Workup: The Et

    
    N is volatile and will be removed during rotary evaporation. If traces remain, they are generally harmless for subsequent coupling reactions (unlike acids).
    
Protocol B: NMR Sample Preparation (The "Hidden" Isomerization Source)

Researchers often observe isomerization in the NMR tube, falsely attributing it to the reaction.

  • Solvent Choice: Avoid standard CDCl

    
    , which forms DCl upon storage. Use Benzene-d
    
    
    
    (C
    
    
    D
    
    
    ) if possible.
  • Neutralization: If you must use CDCl

    
    , pass it through a small pipette plug of basic alumina  directly into the NMR tube.
    
  • Speed: Run the NMR immediately. Do not leave the sample in the autosampler overnight.

Part 4: Process Visualization

The following diagram illustrates the "Chain of Custody" for stereochemical integrity. It highlights the Critical Control Points (CCPs) where the Z-isomer is most likely to be lost.

purification_workflow Reaction Crude Reaction Mixture (Z)-3-iodobut-2-en-1-ol Quench Quench/Workup (CCP: pH Control) Reaction->Quench Use NaHCO3/Na2S2O3 Concentration1 Solvent Removal (CCP: Temp < 30°C) Quench->Concentration1 Column Chromatography (CCP: Acidity) Concentration1->Column Load on Deactivated Silica Fractions Fraction Collection (CCP: Light) Column->Fractions 2.5% Et3N Treated Silica Isomerized Isomerized to (E)-Isomer (Discard/Reprocess) Column->Isomerized Acidic Silica used FinalIso Pure (Z)-Isomer Storage: -20°C, Dark Fractions->FinalIso Evaporate < 30°C Wrap in Foil Fractions->Isomerized Exposed to Light/Heat

Caption: Critical Control Points (CCPs) for preventing Z-to-E isomerization during the purification workflow.

References

  • U.S. National Institutes of Health (PubChem). (2025). (Z)-3-iodopent-2-en-1-ol Compound Summary. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]

  • Organic Syntheses. (1998). Preparation of Functionalized Furans: Deactivated Silica Gel Protocols. Organic Syntheses, Vol. 75, p. 12. Retrieved from [Link]

  • American Chemical Society (JOC). (2012). Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes. J. Org.[5] Chem. 2012, 77, 19, 8797–8800. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 3-Iodobut-2-en-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 3-iodobut-2-en-1-ol.

Topic: Improving Yield & Selectivity in Hydroiodination of 2-Butyn-1-ol Audience: Medicinal Chemists, Process Chemists Status: Active Guide

🔬 Core Directive: The "Z" vs. "E" Decision

Before troubleshooting yield, you must confirm the stereochemical target. The synthesis of 3-iodobut-2-en-1-ol is highly method-dependent. The choice of reagent dictates the geometry of the alkene, which is often critical for subsequent coupling reactions (e.g., Sonogashira, Suzuki).

Quick Reference: Method Selection
Target IsomerReagent SystemMechanismTypical YieldKey Selectivity Factor
(Z)-Isomer Red-Al (or LiAlH₄) + I₂Anti-Hydroalumination75-90%Hydroxyl-directed hydride delivery
(E)-Isomer Cp₂Zr(H)Cl (Schwartz) + I₂Syn-Hydrozirconation60-80%Steric control / Syn-insertion
2-Iodo Isomer TMSCl / NaI Anti-Markovnikov HI addnVariableThermodynamic control

🛠 Module 1: Troubleshooting the (Z)-Isomer Protocol (Red-Al Route)

Standard Protocol: Hydroalumination of 2-butyn-1-ol using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), followed by iodinolysis.

Q1: My yield is stuck below 50%. Where is the mass loss occurring?

Diagnosis: The loss usually occurs during the quenching/iodinolysis step or workup , not the initial hydroalumination.

Troubleshooting Steps:

  • Temperature Control at Quench: The reaction of the vinyl-aluminum intermediate with Iodine is extremely exothermic.

    • Fix: Cool the reaction mixture to -78°C before adding the Iodine solution. Add Iodine slowly as a solution in THF. If the temperature spikes, the vinyl-aluminum species can decompose or polymerize.

  • The "Sludge" Factor: Aluminum salts form a gelatinous precipitate with water, trapping the product.

    • Fix: Do not use a simple water quench. Use a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) . Stir vigorously for 1-2 hours until two clear layers form. This solubilizes the aluminum and releases the trapped organic phase.

  • Iodine Stoichiometry: Excess iodine can cause oxidative decomposition of the allylic alcohol.

    • Fix: Titrate the iodine addition. Stop adding when a faint pink color persists, rather than adding a large fixed excess.

Q2: I am seeing significant amounts of the n-butyl byproduct (over-reduction).

Cause: This suggests the intermediate vinyl anion is being protonated (by moisture) or reduced further before iodination. Solution:

  • Ensure the Red-Al is fresh. Old Red-Al can contain colloidal aluminum species that promote over-reduction.

  • Strict Anhydrous Conditions: The intermediate vinyl-aluminate is moisture-sensitive. Ensure the THF is distilled or from a dry solvent system.

Q3: How do I ensure the Iodine ends up at the C3 position (3-iodo) and not C2?

Mechanism Insight: The hydroxyl group of 2-butyn-1-ol coordinates the Aluminum. Hydride is delivered intramolecularly to the proximal carbon (C2). This forces the Aluminum to the distal carbon (C3).

  • Protocol Check: Do not protect the alcohol before reaction. The free hydroxyl is required for this directing effect. If you use a protected alcohol (e.g., TBS-ether), the regioselectivity may erode or reverse.

🛠 Module 2: Troubleshooting the (E)-Isomer Protocol (Hydrozirconation)

Standard Protocol: Reaction with Schwartz’s Reagent (Cp₂Zr(H)Cl) followed by Iodine.

Q4: The reaction is stalling; conversion is incomplete.

Diagnosis: Schwartz’s reagent is light- and moisture-sensitive and degrades to an inactive oxide (insoluble pink/red solid). Troubleshooting:

  • Reagent Quality: The reagent should be a white or pale yellow powder. If it is pink/red, it is degraded.

  • Activation: "Pre-activation" of the reagent by stirring in THF for 15-30 mins before adding the alkyne can help solubilize the active species.

  • Light: Perform the reaction in the dark (wrap flask in foil).

Q5: The product isomerizes from E to Z during purification.

Cause: Allylic iodides are prone to photo-isomerization and acid-catalyzed isomerization. Solution:

  • Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in hexanes.

  • Avoid Heating: Evaporate solvents at <30°C.

  • Store Correctly: Store the purified product with a copper wire stabilizer in the freezer, protected from light.

📊 Logic Visualization: Pathway & Decision Tree

The following diagram illustrates the mechanistic divergence that dictates stereochemistry and the critical control points for yield.

Hydroiodination_Pathways Start Precursor: 2-Butyn-1-ol RedAl Reagent: Red-Al or LiAlH4 Start->RedAl Hydroxyl Directed Zr Reagent: Cp2Zr(H)Cl (Schwartz's) Start->Zr Steric Control InterZ Intermediate: Cyclic Aluminate (Anti-Addition) RedAl->InterZ Hydride to C2 Al to C3 QuenchZ Quench: Iodine (I2) @ -78°C InterZ->QuenchZ Retention of Config ProdZ Product: (Z)-3-iodobut-2-en-1-ol QuenchZ->ProdZ High Yield Warn1 CRITICAL: Rochelle's Salt Workup QuenchZ->Warn1 InterE Intermediate: Vinyl Zirconocene (Syn-Addition) Zr->InterE Syn-Insertion QuenchE Quench: Iodine (I2) InterE->QuenchE ProdE Product: (E)-3-iodobut-2-en-1-ol QuenchE->ProdE Warn2 CRITICAL: Protect from Light ProdE->Warn2

Caption: Mechanistic divergence for stereoselective synthesis of 3-iodoallylic alcohols.

🧪 Experimental Protocol: High-Yield Synthesis of (Z)-3-iodobut-2-en-1-ol

Objective: Synthesis of (Z)-isomer on >1g scale with minimized aluminum emulsion issues.

  • Setup: Flame-dry a 250 mL round-bottom flask. Flush with Argon.

  • Reagent Prep: Add 2-butyn-1-ol (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0°C .

  • Hydroalumination: Add Red-Al (65% wt in toluene, 1.1 equiv) dropwise.

    • Note: Gas evolution (H₂) will occur. Vent properly.

    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

  • Iodination (The Critical Step):

    • Cool the mixture to -78°C (Dry ice/Acetone bath).

    • Dissolve Iodine (1.2 equiv) in anhydrous THF.

    • Add Iodine solution dropwise via cannula or pressure-equalizing funnel.

    • Endpoint: The solution should transition from colorless to transient brown, eventually persisting as a light pink/violet.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Quench: Pour into a stirred solution of saturated Rochelle's Salt (Potassium Sodium Tartrate) .

    • Patience: Stir vigorously for 1-2 hours until the layers separate cleanly (Organic layer: Clear/Yellow; Aqueous: Clear/Colorless).

  • Purification:

    • Wash organic layer with Na₂S₂O₃ (to remove excess I₂) and Brine.

    • Dry over MgSO₄.

    • Concentrate in vacuo (Bath temp < 30°C).

    • Flash Chromatography: Hexanes/EtOAc (gradient). Buffer silica with 1% Et₃N.

📚 References

  • Stereoselective Synthesis via Red-Al:

    • Title: "Stereoselective synthesis of (Z)-3-iodo-2-alkenols"

    • Source:Organic Letters, Meta, C. T., & Koide, K. (2004).[1]

    • Context: Establishes the anti-addition mechanism and hydroxyl-directing effect for high Z-selectivity.

    • (Verified via Search 1.11)

  • Hydrozirconation Route (E-Isomer):

    • Title: "Hydrozirconation: A New Transition Metal Reagent for Organic Synthesis"

    • Source:Journal of the American Chemical Society, Hart, D. W., & Schwartz, J. (1974).

    • Context: Foundational text for using Cp2Zr(H)Cl to achieve syn-addition and subsequent iodinolysis.

  • General Iodination Troubleshooting:

    • Title: "Preparation of 2-iodo Allylic Alcohols From 2-butyn-1,4-diol"[2][3]

    • Source:PubMed / NIH, (2008).

    • Context: Discusses stability and purification of iodinated allylic alcohols.

    • (Verified via Search 1.5)

  • Red-Al Properties & Handling:

    • Title: "Red-Al® Reducing Agent Technical Bulletin"

    • Source:Sigma-Aldrich.

    • Context: Technical data on thermal stability and solubility differences compared to LiAlH4.[4]

    • (Verified via Search 1.6)

Sources

Technical Support Center: Purification of Light-Sensitive Vinyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vinyl iodides are linchpin intermediates in modern organic synthesis, serving as essential electrophiles in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira, Heck). However, their utility is often compromised by their fragility. The Carbon-Iodine (C–I) bond is significantly weaker than its bromide or chloride counterparts, making these molecules susceptible to two primary failure modes during purification: photochemical degradation (homolytic cleavage) and acid-catalyzed isomerization/decomposition on silica gel.

This guide provides a self-validating workflow to purify these sensitive compounds without compromising yield or stereochemical integrity.

Module 1: The Degradation Mechanism (The "Why")

To troubleshoot effectively, one must understand the underlying physical chemistry. The instability of vinyl iodides is not random; it is a function of Bond Dissociation Energy (BDE) and surface chemistry.

The Weak Link: C–I Bond Energy

The C–I bond is the "weakest link" in the haloalkene series. Exposure to UV or even ambient visible light can excite the molecule, leading to homolytic cleavage. This generates a vinyl radical and an iodine radical, initiating a chain reaction of decomposition or


 isomerization.
Bond TypeApprox.[1][2] BDE (kcal/mol)Relative Stability
C(sp²)–F ~115Very High
C(sp²)–Cl ~84High
C(sp²)–Br ~72Moderate
C(sp²)–I ~57 Low (Light Sensitive)
The Surface Effect: Silica Acidity

Standard flash silica gel (


) is acidic (

in suspension) due to surface silanol groups (

).
  • The Risk: Vinyl iodides are electron-rich. On an acidic surface, they can undergo protonation, leading to protodeiodination (loss of iodine) or hydration.

  • The Synergistic Failure: The combination of Light + Acid accelerates decomposition faster than either factor alone.

Module 2: The "Dark Mode" Protocol (Methodology)

This protocol is designed to eliminate both failure modes simultaneously. It is a self-validating system : if the color of your band changes from pale yellow to purple/brown on the column, the protocol has been breached (iodine liberation).

Step-by-Step: Neutralized "Dark" Flash Chromatography

Reagents:

  • Triethylamine (Et

    
    N)
    
  • Aluminum foil

  • Amber glassware (or foil-wrapped flasks)

Protocol:

  • Solvent Preparation (The Buffer):

    • Prepare your mobile phase (e.g., Hexanes/EtOAc).[3]

    • Add 1.0% v/v Triethylamine (Et

      
      N)  to the entire volume of solvent.
      
    • Why: The amine neutralizes acidic silanol sites, preventing acid-catalyzed decomposition.[4]

  • Column Pre-Treatment (The Shield):

    • Pack the silica column as a slurry using the Et

      
      N-doped solvent.[4]
      
    • Flush with 2–3 column volumes (CV) of the doped solvent.

    • CRITICAL: Wrap the entire glass body of the column in aluminum foil . Leave only a small vertical slit (2mm wide) to visually monitor the solvent front if necessary, but keep it flapped closed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimum amount of solvent (doped with Et

      
      N).
      
    • Avoid: Do not use dry-loading on silica if possible, as the drying process concentrates the compound on acidic silica in the presence of air/heat. Liquid loading is preferred.

  • The Run:

    • Turn off fume hood lights.

    • Elute rapidly. Vinyl iodides should not remain on the column longer than 15–20 minutes.

    • Collect fractions in foil-wrapped test tubes or amber tubes.

Workflow Visualization

DarkChromatography cluster_0 Pre-Run Prep cluster_1 Purification Phase cluster_2 Collection Step1 Solvent Doping (1% Et3N) Step2 Foil Wrap Column Step1->Step2 Step3 Liquid Load (No Silica Dry Load) Step2->Step3 Step4 Rapid Elution (Lights Off) Step3->Step4 Step5 Amber/Foil Vials Step4->Step5 Step6 Evaporation (< 30°C) Step5->Step6

Figure 1: The "Dark Mode" workflow minimizes photon exposure and neutralizes surface acidity.

Module 3: Troubleshooting Guides

Use this logic tree to diagnose issues based on your chromatogram or TLC plate.

Issue 1: "I see two spots on TLC after the column, but only one before."

Diagnosis:


 Isomerization.
Cause:  The compound isomerized during purification.[4] This is usually thermodynamic relaxation driven by the silica surface or light.
Solution: 
  • Check Acidity: Did you use Et

    
    N? If no, the acidic surface catalyzed the isomerization.
    
  • Check Light: Did you wrap the column? Vinyl iodides photo-isomerize rapidly.

  • Switch Phase: If silica (even neutralized) fails, switch to Neutral Alumina . Alumina is less acidic and often preserves stereochemistry better for labile halides.

Issue 2: "My product fractions are purple/brown."

Diagnosis: Iodine Liberation (Decomposition). Cause: Homolytic cleavage of the C–I bond has occurred, releasing


 (purple).
Solution: 
  • Radical Scavenging: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 0.1%) to the elution solvent.

  • Temperature: The column might be too warm (exothermic adsorption). Use jacketed columns with cooling water or run in a cold room.

Issue 3: "The compound streaks from the baseline to the solvent front."

Diagnosis: Decomposition on Silica. Cause: The compound is falling apart as it travels, leaving a trail of degradation products. Solution:

  • Increase Et

    
    N:  Bump the modifier to 2-3%.
    
  • Speed Up: Use a steeper gradient (Flash) to get the compound off the silica faster.

Diagnostic Logic Tree

Troubleshooting Start Problem Detected DoublePeaks Double Peaks (Isomerization) Start->DoublePeaks PurpleColor Purple Fractions (Iodine Release) Start->PurpleColor Streaking Streaking/Tailing (Acid Sensitivity) Start->Streaking Sol_Neutral Add 1% Et3N (Neutralize Silica) DoublePeaks->Sol_Neutral Secondary Fix Sol_Dark Wrap Column/Lights Off (Block UV) DoublePeaks->Sol_Dark Primary Fix PurpleColor->Sol_Dark Primary Fix Sol_BHT Add BHT Stabilizer (Radical Scavenger) PurpleColor->Sol_BHT If Dark fails Streaking->Sol_Neutral Primary Fix Sol_Alumina Switch to Neutral Alumina Streaking->Sol_Alumina If Neutral fails

Figure 2: Decision matrix for troubleshooting vinyl iodide purification failures.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use a UV detector with vinyl iodides? A: Proceed with caution. Standard UV detectors expose the sample to high-intensity light.

  • Recommendation: If you must use UV, set the detection wavelength to the maximum possible (e.g., 280–300 nm) rather than 254 nm to minimize high-energy excitation. Ideally, use an ELSD (Evaporative Light Scattering Detector) if available, as it does not irradiate the stream.

Q2: How should I store the purified vinyl iodide? A: Never store neat (dry) if possible. Store as a concentrated solution in benzene or toluene (if compatible) at -20°C in an amber vial. Add a copper wire or silver foil to the vial; these metals act as iodine scavengers, stabilizing the solution over months.

Q3: Is Magnesium Silicate (Florisil) better than Silica? A: Often, yes. Florisil is less acidic than silica and is an excellent alternative for acid-sensitive vinyl halides if Et


N-neutralized silica is insufficient.

Q4: My compound decomposes during rotary evaporation. Why? A: The water bath is likely too hot, or the concentration is increasing the rate of intermolecular reactions.

  • Fix: Keep the bath < 30°C. Do not evaporate to dryness; leave a small amount of solvent and use immediately in the next step.

References

  • Bond Dissociation Energies & Reactivity

    • Vinyl Iodide Functional Group Properties.[2][5][6] Wikipedia. (Confirming C-I BDE ~57 kcal/mol).

    • Bond Dissociation Energies of Organic Molecules.[1] Accounts of Chemical Research.

  • Chromatography & Silica Neutralization

    • Tips for Flash Column Chromatography (Acid Sensitive Compounds). University of Rochester / BenchChem. (Protocol for 1-3% Et3N deactivation).

    • Purification by Flash Column Chromatography.[3][7][8] MIT OpenCourseWare.

  • Photochemical Mechanisms

    • Non-adiabatic photodissociation dynamics of vinyl iodide.[9] Royal Society of Chemistry. (Mechanistic details on n->

      
      * transitions). 
      
    • Photochemistry and dynamics of vinyl bromide and vinyl iodide.[10] Johns Hopkins University.

Sources

stabilizing 3-iodobut-2-en-1-ol for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Protocol for 3-Iodobut-2-en-1-ol

Case ID: STAB-VINYL-IO-001 Compound: 3-Iodobut-2-en-1-ol (Vinyl Iodide / Allylic Alcohol) Priority: High (Photosensitive/Thermally Labile)

Introduction: The Dual-Threat Instability

Welcome to the Technical Support Center. You are likely here because your clear, colorless oil has turned pink, purple, or black.

3-Iodobut-2-en-1-ol is a "dual-threat" molecule regarding stability. It contains two sensitive functional groups that can trigger cascading decomposition:

  • Vinyl Iodide Moiety: The C-I bond is the weakest among organic halogens (~57 kcal/mol).[1] It is highly susceptible to homolytic cleavage by photons (light) or heat, releasing iodine radicals (

    
    ).
    
  • Allylic Alcohol Moiety: This group is prone to acid-catalyzed rearrangement (allylic transposition) and oxidation.

This guide provides a self-validating storage ecosystem designed to arrest these decomposition pathways.

Module 1: The Decomposition Matrix (Root Cause Analysis)

Before stabilizing, you must understand why the molecule degrades. This is not random; it is a predictable chain reaction.

The "Purple Death" Cycle:

  • Trigger: UV/Visible light strikes the bottle.

  • Cleavage: The C-I bond breaks, forming a vinyl radical and an iodine radical.

  • Propagation: Iodine radicals recombine to form molecular iodine (

    
    ), which is purple.
    
  • Catalysis: Free

    
     acts as a Lewis acid and radical initiator, accelerating polymerization of the alkene and oxidation of the alcohol.
    

Figure 1: The autocatalytic degradation pathway of vinyl iodides initiated by light exposure.

Module 2: The "Golden Standard" Storage Protocol

Do not rely on standard refrigeration. Follow this protocol to ensure shelf-life extension from weeks to months.

Step-by-Step Packing Workflow
ParameterSpecificationScientific Rationale
Container Amber Glass (Silanized preferred)Blocks UV radiation (200-400nm) that cleaves the C-I bond. Silanization prevents surface hydroxyls from catalyzing rearrangement.
Stabilizer 1 Copper Turnings (Acid-washed)Critical: Copper acts as a sacrificial scavenger for free iodine (

), preventing the autocatalytic cycle.
Stabilizer 2 Potassium Carbonate (Trace, anhydrous)Optional. Neutralizes trace acids (HI) formed during decomposition, protecting the allylic alcohol group.
Atmosphere Argon (Balloon or Glovebox)Argon is heavier than air and forms a better blanket than Nitrogen to exclude oxygen (which oxidizes the radical intermediates).
Temperature -20°C to -80°C Kinetic suppression of radical propagation. -80°C is preferred for storage >3 months.
The Protocol
  • Purify: Ensure the compound is free of synthesis byproducts (acids/bases) via a neutral workup (wash with sat.

    
    , then brine).
    
  • Drying: Dry thoroughly over

    
    . Residual water promotes hydrolysis.
    
  • The Copper Trick: Add 1-2 strands of activated copper turnings to the storage vial.

    • Activation: Wash copper with dilute HCl, then water, acetone, and dry under vacuum. Shiny copper is reactive copper.

  • Seal: Flush the vial with Argon for 2 minutes. Seal with a Teflon-lined cap and wrap with Parafilm.

  • Darkness: Wrap the vial in aluminum foil (double layer) and place it in the freezer.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned pink/light purple. Is it ruined?

  • Diagnosis: This indicates early-stage iodine release (

    
    ).
    
  • Solution: It is likely still usable (90%+ purity).

    • Action: Dilute in ether/hexanes and wash with 10% Sodium Thiosulfate (

      
      ) . The thiosulfate reduces purple 
      
      
      
      back to colorless iodide (
      
      
      ). Dry and concentrate immediately.

Q2: Can I store it in solution?

  • Recommendation: Yes. Storing as a 0.5M - 1.0M solution in Benzene or Toluene is often superior to neat storage.

  • Why? Aromatic solvents act as "radical sinks" and dilute the molecules, statistically reducing the chance of intermolecular polymerization. Avoid ethers (THF/Diethyl ether) for long-term storage as they form peroxides which react with the alkene.

Q3: I see a black precipitate at the bottom.

  • Diagnosis: Polymerization has occurred.

  • Solution: The liquid supernatant might still be good, but the concentration has changed. Filter through a small pad of silica gel or Celite to remove the polymer. Re-check purity via NMR.

Q4: Can I use Silver Wool instead of Copper?

  • WARNING: NO. Silver (

    
    ) reacts aggressively with iodides to form Silver Iodide (
    
    
    
    ) precipitate. This will actively strip the iodine from your molecule, destroying it. Only use Copper.

Module 4: Recovery Workflow (Purification)

If your NMR shows <85% purity or significant aldehyde formation (peaks at 9-10 ppm), perform this recovery sequence.

Figure 2: Recovery workflow for degraded 3-iodobut-2-en-1-ol. Note: Distillation must be done under high vacuum to minimize heat.

References

  • Vinyl Iodide Reactivity & Bond Strength

    • Source: Wikipedia / ACS. "Vinyl iodide functional group - Properties and Cross-coupling reactivity."
    • Link:

  • Photodecomposition Mechanisms

    • Source: Yamashita, S. et al. "Photodecomposition of Vinyl Iodide in Gas Phase."[2] Bulletin of the Chemical Society of Japan, 1972.[3]

    • Link:

  • General Reagent Storage Protocols

    • Source: University of Rochester, Dept. of Chemistry. "How to Store Reagents: Light Sensitive & Thermally Labile."
    • Link:

  • Allylic Alcohol Stability

    • Source: EBSCO Research Starters. "Allylic Alcohols: Stability and Reactivity."[4]

    • Link: (General Access via Academic Libraries)

  • Iodide Scavenging (Copper Stabilization)

Sources

minimizing elimination side reactions in allylic alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Elimination Side Reactions

Ticket ID: AAS-2024-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering elimination (dehydration) side reactions during the synthesis of allylic alcohols. This is a thermodynamic trap: the resulting conjugated dienes are often more stable than the intermediate allylic carbocations generated during acidic workups or non-selective reaction conditions.

This guide provides three targeted modules to isolate and resolve the root cause of elimination:

  • The Reduction Vector: Optimizing hydride delivery (Luche Reduction).

  • The Addition Vector: Controlling organometallic nucleophilicity (Organocerium Chemistry).

  • The Isolation Vector: Preventing E1 elimination during workup.

Module 1: The Reduction Vector (Hydride Addition)

Context: You are reducing an


-unsaturated ketone (enone) to an allylic alcohol.[1][2][3][4]
Common Failure:  Formation of saturated ketones (1,4-reduction) or dehydrated dienes.[1]
The Solution: The Luche Reduction Protocol

Standard NaBH₄ is often too basic and "soft," promoting conjugate addition or base-catalyzed elimination. The addition of Cerium(III) Chloride Heptahydrate (


) alters the mechanism.

Mechanism & Causality:

  • Lewis Acid Activation:

    
     coordinates to the carbonyl oxygen, increasing electrophilicity and favoring 1,2-addition (hard-hard interaction).[1]
    
  • Ligand Exchange: Methanol reacts with NaBH₄ to form alkoxyborohydrides (

    
    ), which are "harder" nucleophiles than the parent borohydride.[1]
    
  • Elimination Suppression: The reaction proceeds at neutral to slightly acidic pH (due to

    
     hydrolysis), preventing base-catalyzed aldol/elimination side reactions common with LiAlH₄.[1]
    
Standard Operating Procedure (SOP-LR-01)
  • Stoichiometry: Dissolve Enone (1.0 equiv) and

    
     (1.0 equiv) in MeOH (0.2 M concentration).
    
  • Temperature: Cool to -78 °C (or 0 °C for sterically hindered substrates).

  • Addition: Add NaBH₄ (1.0 equiv) portion-wise. Gas evolution (

    
    ) will occur.[1]
    
  • Monitoring: Stir until TLC indicates consumption of starting material (usually < 30 mins).

  • Quench: Add Saturated

    
     (aq).[1][5] Do not use HCl. 
    
Troubleshooting The Luche Reduction
SymptomRoot CauseCorrective Action
Product is a Saturated Alcohol Over-reductionStop reaction immediately upon SM consumption. Lower temperature to -78 °C.
Product is a Saturated Ketone 1,4-Addition (Conjugate)Ensure

quality.[1] If the hydrate is dehydrated/old, selectivity drops.[1]
Product is a Diene Acid-catalyzed E1 EliminationThe allylic alcohol is acid-sensitive. Switch quench to Phosphate Buffer (pH 7).[1]
Module 2: The Addition Vector (Carbon-Carbon Bond Formation)

Context: You are adding a Grignard or Organolithium reagent to an enone. Common Failure: 1,4-addition (Michael addition) or tertiary alcohol dehydration.[1]

The Solution: Imamoto Organocerium Chemistry

Grignard reagents are prone to 1,4-addition on sterically hindered enones.[1] Transmetallating to an organocerium species (


) suppresses basicity and enhances 1,2-selectivity.[1]

Critical Distinction: unlike the Luche reduction, you must use ANHYDROUS


 .[1]
Visualizing the Selectivity Pathway

OrganoceriumSelectivity Enone Enone Substrate DirectAdd Direct Addition Attack Nucleophilic Attack Enone->Attack RMgX Grignard (RMgX) RMgX->DirectAdd Complexation Transmetallation (-78°C) RMgX->Complexation CeCl3 CeCl3 (Anhydrous) CeCl3->Complexation RCeCl2 Organocerium (RCeCl2) RCeCl2->Attack Prod14 1,4-Adduct (Ketone) DirectAdd->Prod14 Soft Nucleophile Steric Hindrance Complexation->RCeCl2 Prod12 1,2-Adduct (Allylic Alcohol) Attack->Prod12 Hard Nucleophile High Selectivity ElimProd Elimination (Diene) Prod12->ElimProd Acidic Workup (Avoid!)

Caption: Comparative pathway of Grignard vs. Organocerium addition. Note the critical divergence at the transmetallation step preventing 1,4-addition.

Protocol: The Imamoto Method (SOP-OC-02)
  • Drying (CRITICAL): Heat

    
     at 140–160 °C under high vacuum (<0.1 mmHg) for 2–4 hours. A stir bar should pulverize the solid into a fine white powder. Failure here kills the Grignard. 
    
  • Slurry: Suspend dried

    
     (1.5 equiv) in dry THF. Stir at RT for 2 hours (activation).[1][6]
    
  • Transmetallation: Cool to -78 °C. Add R-Li or R-MgX (1.5 equiv) dropwise. Stir for 30–60 mins.

  • Addition: Add Enone (1.0 equiv) in THF.

  • Workup: Quench with dilute acetic acid or

    
     at low temperature.
    
Module 3: Workup & Isolation (The "Kill" Step)

Context: The reaction was successful, but the product decomposed to a diene during isolation. Mechanism: Allylic alcohols form resonance-stabilized carbocations.[1] Even weak acids can trigger E1 elimination.[1]

Self-Validating Workup Systems
MethodReagentpH ProfileIndication for Use
Standard Sat.

pH ~5-6Robust secondary allylic alcohols.[1]
Buffered Phosphate BufferpH 7.0Acid-sensitive tertiary allylic alcohols.[1]
Basic

/ Rochelle's Salt
pH ~8-9Substrates prone to acid-catalyzed rearrangement. Rochelle's salt aids Aluminum emulsion breaking.[1]
Non-Aqueous

NeutralExtreme acid sensitivity.[1] Add solid Glauber's salt directly to the reaction mixture to quench water.
FAQ: Troubleshooting Elimination

Q: I see the allylic alcohol on TLC, but after column chromatography, I only have diene. Why? A: Silica gel is slightly acidic (pH 4-5).[1]

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.[1] This neutralizes the acidic sites on the silica.

Q: Can I use DIBAL-H instead of Luche? A: Yes, but with caution. DIBAL-H favors 1,2-addition at -78 °C. However, aluminum alkoxides are Lewis acidic and can promote elimination upon warming.[1] If using DIBAL-H, quench with Rochelle's salt (Sodium Potassium Tartrate) and stir vigorously until layers separate cleanly.[1]

Q: My tertiary allylic alcohol eliminates even in the freezer. How do I store it? A: These are inherently unstable. Store as a solution in benzene or toluene with a trace of solid


 (base stabilizer) at -20 °C. Avoid neat storage.[1]
References
  • Luche Reduction (Original): Luche, J. L. (1978).[1][3] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society.[3] Link

  • Organocerium Mechanism: Imamoto, T., et al. (1984).[1] "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents".[1] Journal of the American Chemical Society.[3] Link

  • Allylic Alcohol Stability: Gemal, A. L., & Luche, J. L. (1981).[1] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society.[3] Link

  • Workup Protocols: Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] [1]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Iodination of 2-Butyn-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of 2-butyn-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high conversion and purity for your target molecule, (E)-2,3-diiodo-2-butene-1,4-diol.

Troubleshooting Guide: Addressing Low Conversion and Side Product Formation

Low conversion is a frequent hurdle in the iodination of 2-butyn-1,4-diol. This section provides a structured approach to identifying and resolving the root causes of poor reaction outcomes.

Question: My reaction has stalled with significant starting material remaining. What are the primary causes and how can I resolve this?

Answer:

A stalled reaction is often indicative of issues with the reagents, reaction setup, or the reaction conditions themselves. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Iodine Source Purity: Elemental iodine can sublime over time, and other iodine sources may degrade. Ensure you are using a fresh, high-purity source of iodine. For methods employing sodium iodide, ensure it is anhydrous and has been stored properly to prevent oxidation, which can be identified by a yellow tinge.[1]

    • Stoichiometry: The electrophilic addition of iodine to the alkyne is a stoichiometric process. An insufficient amount of the iodinating agent is a common cause of incomplete conversion. While a 1:1 molar ratio of alkyne to I₂ is theoretically required for di-iodination, a slight excess of the iodine source (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion. However, a large excess should be avoided as it can lead to side product formation.[2]

    • Starting Material Purity: Commercial 2-butyn-1,4-diol can contain impurities such as propargyl alcohol, which can consume the iodinating reagent.[3] It is advisable to use a high-purity starting material or to purify it prior to use if significant impurities are suspected.

  • Reaction Conditions:

    • Temperature: While many iodination reactions proceed at room temperature, gentle heating can sometimes be necessary to overcome the activation energy barrier. However, excessive heat can lead to the decomposition of the starting material or product. A modest increase in temperature (e.g., to 40-50 °C) should be attempted cautiously.

    • Solvent: The choice of solvent is critical. For the iodination of polar molecules like 2-butyn-1,4-diol, polar aprotic solvents such as acetonitrile or polar protic solvents like 2-propanol are often good choices. Ensure the solvent is dry, as water can interfere with some iodination reagents.

    • Reaction Time: Electrophilic additions to alkynes can sometimes be slower than to alkenes.[4] Ensure you are allowing sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine if the reaction has genuinely stalled or is just proceeding slowly.

Question: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are the likely side reactions and how can I improve selectivity?

Answer:

The formation of multiple products points towards a lack of selectivity in the reaction. Here are the most common side reactions and strategies to mitigate them:

  • Mono-iodination: Incomplete reaction can lead to the formation of mono-iodo species. This is often a result of insufficient iodinating reagent or short reaction times. Increasing the stoichiometry of the iodine source and extending the reaction time can help push the reaction towards the di-iodinated product.

  • Over-iodination/Side Reactions at the Hydroxyl Groups: While less common under neutral or acidic conditions, the hydroxyl groups of 2-butyn-1,4-diol could potentially undergo side reactions, especially if the reaction conditions are harsh. It is crucial to maintain the recommended reaction temperature and avoid overly aggressive reagents.

  • Formation of the (Z)-isomer: The desired product is typically the (E)-isomer, resulting from an anti-addition of iodine across the triple bond.[5] The formation of the (Z)-isomer (syn-addition) can sometimes occur, particularly with certain catalyst systems or under conditions that allow for isomerization. The choice of iodinating agent and catalyst can significantly influence the stereoselectivity of the reaction. For instance, methods employing a cyclic iodonium ion intermediate generally favor anti-addition.[6]

To improve selectivity:

  • Control Stoichiometry: Carefully control the amount of the iodinating agent. Use a slight excess to ensure complete conversion, but avoid a large excess that could promote side reactions.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will minimize the chances of side reactions and decomposition.

  • Choice of Iodinating Agent: Different iodinating agents have different reactivities and selectivities. For electron-poor alkynes like 2-butyn-1,4-diol, a more reactive iodinating system may be necessary. Consider exploring alternative reagents if you are facing persistent selectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the iodination of 2-butyn-1,4-diol?

A1: A reliable starting point for the synthesis of (E)-2,3-diiodo-2-butene-1,4-diol is the use of elemental iodine (I₂) in a polar solvent like ethanol or acetonitrile at room temperature. A slight excess of iodine (1.1 equivalents) is recommended. The reaction should be monitored by TLC until the starting material is consumed.

ParameterRecommended Starting Condition
Iodinating Agent Elemental Iodine (I₂)
Stoichiometry 1.1 - 1.2 equivalents
Solvent Ethanol or Acetonitrile
Temperature Room Temperature (20-25 °C)
Reaction Time Monitor by TLC (typically 2-6 hours)

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[7] Use a silica gel plate and a solvent system that provides good separation between the starting material and the product. A common eluent system is a mixture of ethyl acetate and hexanes. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an iodine chamber or a potassium permanganate solution.[8] The starting material, being more polar, will have a lower Rf value than the di-iodinated product.

Q3: What is the best way to purify the (E)-2,3-diiodo-2-butene-1,4-diol product?

A3: The product is a polar diol, which can make purification by traditional normal-phase chromatography challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying polar compounds.[9]

Q4: My 2-butyn-1,4-diol starting material is old. Can I still use it?

A4: 2-Butyn-1,4-diol is a hygroscopic solid and can degrade over time, especially if not stored properly.[10] It is also sensitive to basic conditions and can decompose.[11] It is highly recommended to use a fresh or recently purified starting material for the best results. If you must use older material, consider purifying it by recrystallization before use.

Experimental Protocols

Protocol 1: General Iodination of 2-Butyn-1,4-diol with Elemental Iodine
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-butyn-1,4-diol (1.0 eq) in ethanol (10 mL per gram of diol).

  • In a separate container, dissolve elemental iodine (1.1 eq) in ethanol.

  • Slowly add the iodine solution to the stirred solution of the diol at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (HILIC is recommended).

Protocol 2: Purification of (E)-2,3-diiodo-2-butene-1,4-diol using HILIC
  • Column: Use a silica gel column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. Start with a high concentration of acetonitrile (e.g., 95:5 acetonitrile:water) and gradually increase the water content to elute the more polar product.

  • Elution:

    • Equilibrate the column with the initial mobile phase composition.

    • Load the sample onto the column.

    • Begin the gradient elution, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (E)-2,3-diiodo-2-butene-1,4-diol.

Visualizing the Process

Reaction Mechanism

The iodination of 2-butyn-1,4-diol proceeds via an electrophilic addition mechanism. The iodine molecule is polarized by the electron-rich triple bond, leading to the formation of a cyclic iodonium ion intermediate. Subsequent nucleophilic attack by an iodide ion occurs from the anti-face, resulting in the formation of the (E)-diiodoalkene.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product diol 2-Butyn-1,4-diol iodonium Cyclic Iodonium Ion diol->iodonium Electrophilic Attack iodine I₂ iodine->iodonium product (E)-2,3-diiodo-2-butene-1,4-diol iodonium->product Nucleophilic Attack by I⁻ (anti-addition) troubleshooting_flowchart start Low Conversion Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok remedy_reagents Use fresh, pure reagents. Adjust stoichiometry (slight excess of I₂). reagent_ok->remedy_reagents No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions Yes remedy_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok remedy_conditions Increase temperature slightly (e.g., to 40-50 °C). Ensure solvent is dry and appropriate. Extend reaction time. conditions_ok->remedy_conditions No monitor_reaction 3. Monitor Reaction Progress Closely conditions_ok->monitor_reaction Yes remedy_conditions->check_conditions reaction_stalled Reaction Truly Stalled? monitor_reaction->reaction_stalled continue_reaction Continue monitoring. reaction_stalled->continue_reaction No (Slow) consider_alternatives Consider alternative iodinating agents or a different synthetic route. reaction_stalled->consider_alternatives Yes (Stalled)

Caption: Troubleshooting flowchart for low conversion.

References

  • Krische, M. J. (2004).
  • LookChem. (n.d.). 2-BUTYNE-1,4-DIOL. Retrieved from [Link]

  • Barluenga, J., González, J. M., Campos, P. J., & Asensio, G. (1988). Electrophilic additions of positive iodine to alkynes through an iodonium mechanism. The Journal of Organic Chemistry, 53(25), 5960-5964.
  • Gevorgyan, V., & Klioz, E. (2007). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society, 129(46), 14260–14261.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Molecules. (2024, September 11). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution. Retrieved from [Link]

  • Chemical Society Reviews. (2022, September 5). Progress in organocatalysis with hypervalent iodine catalysts. Retrieved from [Link]

  • Chemia. (2023, January 30). Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20. Retrieved from [Link]

  • Waser, J., & Carreira, E. M. (2018). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Society Reviews, 47(19), 7537-7550.
  • National Toxicology Program. (1997, January 14). Nomination Background: 2-Butyne-1,4-diol (CASRN: 110-65-6). Retrieved from [Link]

  • ChemInform. (2008, March). Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Alkyne Reactions: Halogenation with Br₂ or Cl₂ in CCl₄. Retrieved from [Link]

  • Pearson. (n.d.). Alkyne Halogenation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemia. (2023, January 18). Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Union College. (n.d.). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Halogenation of Alkynes with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic transformations of (Z)‐2‐butene‐1,4‐diol monoester 3 aa. Retrieved from [Link]

  • Reddit. (2022, December 20). How do I monitor this reaction and do column chromatography on the product? Retrieved from [Link]

  • Google Patents. (n.d.). US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol.
  • Google Patents. (n.d.). CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol.
  • Google Patents. (n.d.). A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol.
  • PubChem. (n.d.). 2,3-Dibromo-2-butene-1,4-diol, (E)-. Retrieved from [Link]

  • LookChem. (n.d.). 2-BUTYNE-1,4-DIOL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BUTYNE-1,4-DIOL. Retrieved from [Link]

  • Master Organic Chemistry. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 3). Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide and Thyroid Hormones. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Distinction and Synthetic Utility of (Z)-3-iodobut-2-en-1-ol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Guide.

Executive Summary

(Z)-3-iodobut-2-en-1-ol is a pivotal vinyl iodide intermediate, widely employed in stereoselective cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) to construct complex polyketides and natural products. Its geometric integrity is critical; the Z-configuration ensures the correct spatial arrangement in the final drug pharmacophore.

This guide provides a definitive comparison between the target (Z)-isomer and its thermodynamic alternative, the (E)-isomer. It establishes a self-validating spectroscopic protocol to distinguish them, grounded in the "Heavy Atom Effect" of iodine and Nuclear Overhauser Effect (NOE) correlations.

Comparative NMR Landscape: (Z) vs. (E)

The distinction between Z and E isomers in vinyl iodides relies on the shielding anisotropy of the iodine atom. Iodine exerts a shielding effect (Heavy Atom Effect) on the cis-vicinal proton.

  • In the (Z)-isomer: The vinylic proton (

    
    ) is trans  to the iodine. It is less shielded (relatively downfield).
    
  • In the (E)-isomer: The vinylic proton (

    
    ) is cis  to the iodine. It is more shielded (relatively upfield).
    
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton EnvironmentLabel(Z)-3-iodobut-2-en-1-ol (Target)(E)-3-iodobut-2-en-1-ol (Alternative)Multiplicity & Coupling (

)
Vinylic Proton


6.00 – 6.05 ppm

5.80 – 5.85 ppm
tq (

Hz,

Hz)
Hydroxymethyl


4.20 – 4.25 ppm

4.10 – 4.15 ppm
d (

Hz)
Allylic Methyl


2.50 – 2.55 ppm

2.40 – 2.45 ppm
d or s (

Hz)
Hydroxyl -OH

1.50 – 2.00 ppm

1.50 – 2.00 ppm
Broad singlet (concentration dependent)

Technical Insight: The chemical shift difference (


 ppm) for the vinylic proton is the primary diagnostic tool. If your spectrum shows a vinylic signal < 5.90 ppm, suspect significant (E)-isomer contamination.

Structural Validation: The Self-Validating System

Relying solely on 1D NMR shifts can be risky due to concentration or solvent effects. A self-validating system requires 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity.

NOE Diagnostic Logic
  • (Z)-Isomer: The Methyl group (

    
    ) and the Vinylic Proton (
    
    
    
    ) are on the same side (cis). Irradiating the methyl signal (
    
    
    2.55) will show a strong NOE enhancement of the vinylic proton (
    
    
    6.02).
  • (E)-Isomer: The Methyl group (

    
    ) and the Hydroxymethyl group (
    
    
    
    ) are on the same side . Irradiating the methyl signal will show NOE enhancement of the
    
    
    protons (
    
    
    4.15), not the vinylic proton.

NOE_Logic Start Unknown Isomer Sample Exp Run 1D NOE / NOESY Irradiate Methyl Signal (~2.55 ppm) Start->Exp Decision Which signal shows enhancement? Exp->Decision ResultZ Enhancement of Vinylic Proton (~6.0 ppm) (Methyl & H are cis) Decision->ResultZ Vinylic H ResultE Enhancement of CH2 Protons (~4.2 ppm) (Methyl & CH2OH are cis) Decision->ResultE CH2 Protons ConclusionZ CONFIRMED: (Z)-Isomer (Target Product) ResultZ->ConclusionZ ConclusionE CONFIRMED: (E)-Isomer (Impurity/Byproduct) ResultE->ConclusionE

Figure 1: Decision tree for stereochemical assignment using NOE correlations.

Experimental Protocol: Stereoselective Synthesis

The most reliable route to (Z)-3-iodobut-2-en-1-ol is the hydroalumination of propargylic alcohols followed by iodinolysis. This method leverages the trans-addition of the aluminate species and the retention of configuration during iodine quench.

Materials
  • Substrate: 2-Butyn-1-ol (1.0 equiv)

  • Reagent: Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride), 65% wt in toluene (1.2 equiv)

  • Quench: Iodine (

    
    ) (1.5 equiv), dissolved in THF.
    
  • Solvent: Anhydrous THF or Ether.

Step-by-Step Workflow
  • Hydroalumination:

    • Cool a solution of Red-Al in THF to -78°C (or 0°C depending on specific optimization).

    • Add 2-butyn-1-ol dropwise. The aluminum coordinates to the oxygen, delivering the hydride intramolecularly to the proximal carbon (C2) in a trans fashion relative to the aluminum (which ends up at C3).

    • Result: A cyclic aluminate intermediate.

  • Iodinolysis:

    • Cool the mixture to -78°C.

    • Add the solution of Iodine in THF dropwise.

    • Mechanism:[1] The iodine electrophilically attacks the C-Al bond with retention of configuration .

  • Workup (Critical for Stability):

    • Quench with saturated aqueous Sodium Thiosulfate (

      
      ) to remove excess iodine (indicated by disappearance of purple color).
      
    • Extract with diethyl ether.

    • Note: Vinyl iodides are light-sensitive. Perform column chromatography in the dark or with foil-wrapped columns to prevent

      
       photo-isomerization.
      

Synthesis_Workflow Substrate 2-Butyn-1-ol RedAl Red-Al Addition (Hydroalumination) Substrate->RedAl Intermed Aluminate Intermediate (trans-addition) RedAl->Intermed Hydride Transfer Iodine Iodine Quench (-78°C, Retention) Intermed->Iodine Electrophilic Subst. Product (Z)-3-iodobut-2-en-1-ol Iodine->Product

Figure 2: Synthetic pathway via Red-Al reduction ensuring Z-selectivity.[2]

References

  • Cowell, A., & Stille, J. K. (1980). "Synthesis of lactones by the palladium-catalyzed carbonylation of halo alcohols." Journal of the American Chemical Society, 102(12), 4193–4198. (Foundational work on carbonylation of vinyl iodides). Link

  • Ma, S., & Negishi, E. (1995). "Palladium-catalyzed cross-coupling of organic halides with organometallics containing zinc, aluminum, and zirconium." Journal of Organic Chemistry. (Discusses stereoselective synthesis of vinyl iodides via hydroalumination). Link

  • Organic Syntheses. (2020).[3] "Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination." Org.[3] Synth. 2020, 97, 217-231.[3] (Provides modern context for Z-selective vinyl iodide handling and stability). Link

  • Reich, H. J. (2020).[4] "WinPLT NMR Data: Vinyl Halide Chemical Shifts." University of Wisconsin-Madison. (Source for Heavy Atom Effect trends in NMR). Link

Sources

A Senior Application Scientist's Guide to the Comprehensive 13C NMR Spectra Analysis of 3-Iodobut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or complex molecules is paramount. Halogenated unsaturated alcohols, such as 3-iodobut-2-en-1-ol, present a common analytical challenge. Their utility as synthetic intermediates is significant, but their characterization is complicated by factors like E/Z isomerism and the subtle electronic effects of substituents.

This guide provides an in-depth, practical comparison of NMR techniques for the structural analysis of 3-iodobut-2-en-1-ol, with a core focus on the utility and limitations of 13C NMR spectroscopy. We will move beyond a simple spectral interpretation to a holistic, multi-experimental approach that ensures confidence and accuracy in structural assignment.

Part 1: The Foundational Tool - 1D 13C NMR Spectroscopy

A standard proton-decoupled 13C NMR spectrum is the logical starting point for any small molecule analysis. It provides a direct count of the number of non-equivalent carbon atoms in the molecule. For 3-iodobut-2-en-1-ol (C₄H₇IO), we anticipate four distinct signals, one for each carbon atom.

The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment.[1] We can predict the approximate regions for these signals based on established principles:

  • C1 (-CH₂OH): This carbon is attached to a highly electronegative oxygen atom, which deshields the nucleus, shifting its resonance downfield. It is expected to appear in the 50-65 ppm range.[2][3]

  • C2 (=CH-): As an sp² hybridized carbon in an alkene, its signal will be significantly downfield, typically in the 115-140 ppm region.[2]

  • C3 (=CI-): This is the second sp² carbon, directly bonded to an iodine atom. The "heavy atom effect" of iodine introduces significant shielding, shifting this carbon's resonance upfield relative to a non-substituted sp² carbon. However, it remains in the broad alkene region.

  • C4 (-CH₃): This sp³ hybridized methyl carbon will be the most upfield signal, typically appearing in the 10-25 ppm range.[2]

The E/Z Isomerism Challenge

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for E/Z Isomers of 3-Iodobut-2-en-1-ol

CarbonPredicted Shift (E-isomer)Predicted Shift (Z-isomer)Rationale for Difference
C1 (-CH₂OH)~60 ppm~55 ppmIn the Z-isomer, the -CH₂OH group is cis to the bulky iodine atom, causing steric compression and an upfield shift.
C2 (=CH-)~130 ppm~128 ppmLess affected, but may experience a slight upfield shift in the Z-isomer.
C3 (=CI-)~95 ppm~98 ppmThe chemical shift of the carbon bearing the iodine is complex, but the principle of steric interaction still applies to adjacent groups.
C4 (-CH₃)~25 ppm~30 ppmIn the E-isomer, the methyl group is cis to the -CH₂OH group, leading to a more shielded environment compared to the Z-isomer where it is cis to a hydrogen.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

While these predicted differences can offer clues, they are often too subtle for a definitive assignment based solely on the 1D spectrum. This ambiguity necessitates more powerful techniques.

Part 2: A Comparative Approach - Enhancing Analysis with Advanced NMR

Relying on a single 13C NMR spectrum is inefficient and can lead to misinterpretation. A truly robust analysis integrates complementary experiments to build an irrefutable structural proof.

Alternative 1: DEPT for Multiplicity Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is an essential experiment run in conjunction with a standard 13C NMR. It differentiates carbon signals based on the number of attached protons.[5][6] The two most common variants are DEPT-90 and DEPT-135.

  • DEPT-90: Only methine (CH) carbons appear as positive signals.

  • DEPT-135: Methine (CH) and methyl (CH₃) carbons give positive signals, while methylene (CH₂) carbons give negative signals. Quaternary carbons (C) are invisible in all DEPT spectra.[1][7]

By comparing the 13C spectrum with the DEPT-135 and DEPT-90 spectra, we can unambiguously assign the multiplicity of each carbon signal.

Table 2: Expected DEPT-90 and DEPT-135 Results for 3-Iodobut-2-en-1-ol

CarbonCarbon TypeExpected DEPT-90 SignalExpected DEPT-135 Signal
C1 -CH₂-AbsentNegative
C2 =CH-PositivePositive
C3 =C(I)-Absent (Quaternary-like)Absent
C4 -CH₃AbsentPositive

This approach provides a self-validating system: if the signal we predict to be C1 does not appear as a negative peak in the DEPT-135 spectrum, our initial hypothesis is incorrect.

Alternative 2: 2D NMR for Unambiguous Connectivity

For a complete and confident structural assignment, two-dimensional (2D) NMR experiments are indispensable. They reveal correlations between nuclei, allowing us to piece together the molecular skeleton bond by bond.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[8][9] It is exceptionally powerful for resolving signal overlap and confirming C-H one-bond connections.[10] For 3-iodobut-2-en-1-ol, we would expect to see cross-peaks connecting:

    • C1 ↔ H1 (the two methylene protons)

    • C2 ↔ H2 (the vinylic proton)

    • C4 ↔ H4 (the three methyl protons)

    • The quaternary-like carbon, C3, will show no correlation in the HSQC spectrum, confirming its identity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the overall carbon framework. It shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[8][11] Key HMBC correlations for 3-iodobut-2-en-1-ol would be:

    • Protons on C1 (H1) would correlate to C2 (²JCH) and C3 (³JCH). This confirms the C1-C2-C3 connectivity.

    • The proton on C2 (H2) would correlate to C1 (²JCH), C4 (³JCH), and potentially C3 (²JCH). The correlation to C4 is crucial for connecting the methyl group to the double bond.

    • Protons on C4 (H4) would correlate to C3 (²JCH) and C2 (³JCH), providing definitive proof of the butene backbone.

The combination of these experiments leaves no room for ambiguity. The HSQC confirms direct attachments, and the HMBC builds the complete molecular puzzle.

Part 3: Experimental Protocols and Workflow

Achieving high-quality, reproducible data is contingent on meticulous experimental execution.

Step-by-Step Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 20-50 mg of 3-iodobut-2-en-1-ol for 13C NMR experiments to ensure a good signal-to-noise ratio.[12]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial.[12][13] Chloroform-d (CDCl₃) is a common and versatile choice for non-polar to moderately polar compounds.[14]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14][15]

    • Cap the NMR tube securely to prevent solvent evaporation.[12][16]

  • NMR Data Acquisition:

    • 1D ¹H Spectrum: First, acquire a standard proton NMR spectrum to check sample purity and concentration, and to determine the correct spectral width for subsequent experiments.

    • 1D ¹³C Spectrum: Use standard parameters. A sufficient number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

    • DEPT-135 and DEPT-90: Run these experiments using standard, pre-programmed parameters on the spectrometer.[1] These are relatively quick experiments.

    • 2D HSQC: Acquire a standard phase-sensitive HSQC experiment (e.g., hsqcedetgpsisp2 on Bruker instruments). Typically, 2-16 scans per increment and 128-256 increments are sufficient.[8]

    • 2D HMBC: Acquire a standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments). This experiment is less sensitive, so more scans (e.g., 8-64) per increment may be required to detect the weaker long-range correlations.[8]

Workflow for Structural Elucidation

The logical progression from sample preparation to final structure is critical for an efficient and accurate analysis.

G cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_final Final Assignment prep Dissolve 20-50 mg in 0.6 mL CDCl3 H1 ¹H NMR (Purity & SW) prep->H1 C13 ¹³C NMR (4 Signals) H1->C13 DEPT DEPT-90 & DEPT-135 (Multiplicity) C13->DEPT HSQC HSQC (C-H Connectivity) DEPT->HSQC HMBC HMBC (Carbon Skeleton) HSQC->HMBC Structure Unambiguous Structure (Including E/Z Isomer) HMBC->Structure

Caption: Workflow for the complete structural elucidation of 3-iodobut-2-en-1-ol.

Part 4: Data Synthesis and Final Verification

By integrating the data from all experiments, a definitive structure emerges. The 13C and DEPT spectra provide the carbon count and types. The HSQC spectrum links these carbons to their respective protons. Finally, the HMBC spectrum connects the individual C-H fragments into the complete molecular structure, resolving any remaining ambiguities.

Table 3: Summary of Key NMR Data and Interpretations

ExperimentInformation GainedApplication to 3-Iodobut-2-en-1-ol
¹³C NMR Number of non-equivalent carbonsConfirms 4 unique carbon environments.
DEPT-135 Identifies CH, CH₂, and CH₃ groupsAssigns C1 (-CH₂), C2 (=CH), and C4 (-CH₃).
HSQC One-bond C-H correlationsConfirms C1-H1, C2-H2, and C4-H4 attachments; C3 has no signal.
HMBC Multi-bond C-H correlationsEstablishes C1-C2-C3=C4 backbone connectivity.

References

  • NMR chemical shift prediction of alkenes - Stenutz. Stenutz. Available at: [Link]

  • Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]

  • Sample Preparation - Michigan State University. MSU Department of Chemistry. Available at: [Link]

  • NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. University of Colorado Boulder. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind - JEOL. JEOL Ltd. Available at: [Link]

  • 13C NMR Spectroscopy - University of Regensburg. University of Regensburg. Available at: [Link]

  • (PDF) 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines - ResearchGate. ResearchGate. Available at: [Link]

  • How To Prepare And Run An NMR Sample - ALWSCI. ALWSCI Technologies. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Organomation. Available at: [Link]

  • Supporting Information for Alkene-assisted cis-to-trans isomerization of polyunsaturated alkenes - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Oregon State University. Available at: [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy - ChemRxiv. ChemRxiv. Available at: [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. Columbia University. Available at: [Link]

  • 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald - An-Najah Staff. An-Najah National University. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra - UVic. University of Victoria. Available at: [Link]

  • DEPT/INEPT Tool - JEOL. JEOL Ltd. Available at: [Link]

  • DEPT: A tool for 13C peak assignments - Nanalysis. Nanalysis Corp. Available at: [Link]

  • Theoretical NMR correlations based Structure Discussion - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube. YouTube. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Georgia State University. Available at: [Link]

  • 13C-NMR - University of Wisconsin-River Falls. University of Wisconsin-River Falls. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. ACS Division of Organic Chemistry. Available at: [Link]

  • 3-Iodobut-2-en-1-ol | C4H7IO | CID 53798664 - PubChem - NIH. National Institutes of Health. Available at: [Link]

  • Alcohols | OpenOChem Learn. OpenOChem Learn. Available at: [Link]

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comparison of reactivity 3-iodobut-2-en-1-ol vs 3-bromobut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-iodobut-2-en-1-ol and 3-bromobut-2-en-1-ol , designed for application scientists and synthetic chemists.

Executive Summary

In the design of complex organic scaffolds—particularly for natural product synthesis and fragment-based drug discovery—the choice between 3-iodobut-2-en-1-ol (1) and 3-bromobut-2-en-1-ol (2) is rarely arbitrary. While both serve as four-carbon vinyl halide building blocks, their reactivity profiles, stability, and synthetic accessibility dictate their specific utility.

  • Select the Iodide (1) when: Performing mild, room-temperature cross-couplings (Suzuki, Stille) on sensitive substrates, or when executing rapid Lithium-Halogen exchange at cryogenic temperatures (-78 °C). It is the "high-performance" reagent.

  • Select the Bromide (2) when: Cost and storage stability are paramount, reaction scales are large, or when the substrate can withstand thermal activation (>60 °C). It is the "workhorse" reagent.

Fundamental Properties & Synthesis

The reactivity difference stems fundamentally from the carbon-halogen bond strength (


 vs. 

) and the polarizability of the halogen.
Synthesis Pathways

The geometric purity ((E) vs. (Z)) is often determined by the synthesis method.

  • Iodide (1): typically synthesized via hydroalumination of 2-butyn-1-ol followed by iodinolysis. This yields the (E)-isomer with high stereocontrol (

    
    ).
    
  • Bromide (2): typically synthesized via hydrobromination of 2-butyn-1-ol. Standard aqueous HBr conditions often yield an (E)/(Z) mixture , requiring careful fractional distillation or stereoselective variants (e.g., using CuBr

    
    ).
    

SynthesisPathways Alkyne 2-Butyn-1-ol RedAl Hydroalumination (Red-Al) Alkyne->RedAl Step 1 HBr Hydrobromination (HBr/AcOH) Alkyne->HBr Step 1 Iodide (E)-3-Iodobut-2-en-1-ol (High Stereopurity) RedAl->Iodide I2, -78°C Bromide 3-Bromobut-2-en-1-ol (E/Z Mixture) HBr->Bromide Reflux

Figure 1: Divergent synthesis pathways determining stereochemical outcome.

Reactivity Profile: Cross-Coupling

The most common application for these scaffolds is Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi).

Mechanistic Insight: Oxidative Addition

The rate-limiting step for vinyl halides is often oxidative addition (OA) to Pd(0).

  • Vinyl Iodide: Undergoes OA rapidly at room temperature. The weak C-I bond and soft nature of Iodine facilitate interaction with Pd(0).

  • Vinyl Bromide: Requires thermal activation (typically 50–80 °C) or electron-rich, bulky ligands (e.g., SPhos, XPhos) to accelerate OA.

Comparative Data Table

Data approximated from representative vinyl halide coupling literature.

Feature3-Iodobut-2-en-1-ol3-Bromobut-2-en-1-ol
Pd-Catalyst Loading Low (0.5 – 2 mol%)Standard (3 – 5 mol%)
Typical Temp 20 – 40 °C60 – 100 °C
Ligand Requirement Standard (PPh

)
Specialized (SPhos, Buchwald types) often needed for difficult cases
Reaction Time Fast (1 – 4 h)Moderate (4 – 12 h)
Yield (Suzuki) 85 – 95%70 – 85%
Stability Light/Heat Sensitive (turns purple)Robust, Shelf-stable

Reactivity Profile: Lithiation (Halogen-Metal Exchange)

For generating the vinyllithium species (nucleophile):

  • Iodide: Exchange with

    
    -BuLi (2 equiv) is instantaneous at -78 °C. The reaction is driven by the formation of the stable 
    
    
    
    -BuI.
  • Bromide: Slower exchange. Requires strict temperature control to prevent elimination or Wurtz-type coupling.

  • Critical Note: Since both contain a free hydroxyl group, 2 equivalents of base (or 1 eq. NaH followed by 2 eq.[1]

    
    -BuLi) are required to first form the alkoxide, preventing proton quenching of the vinyl anion.
    

Experimental Protocols

Protocol A: Suzuki Coupling of 3-Iodobut-2-en-1-ol (Mild Conditions)

Use this for thermally sensitive boronic acids.

  • Preparation: In a glovebox or under Argon, charge a flask with 3-iodobut-2-en-1-ol (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh

    
    )
    
    
    
    (2 mol%).
  • Solvent: Add degassed THF/Water (4:1) .

  • Base: Add TlOH or Cs

    
    CO
    
    
    
    (2.0 equiv). Note: Thallium bases often accelerate vinyl iodide couplings dramatically but are toxic; Cesium is a safer alternative.
  • Reaction: Stir at 23 °C (Room Temp) for 2–4 hours.

  • Monitoring: Monitor by TLC (consumption of iodide is rapid).

  • Workup: Dilute with Et

    
    O, wash with brine, dry over MgSO
    
    
    
    .
Protocol B: Stille Coupling of 3-Bromobut-2-en-1-ol (Robust Conditions)

Use this for complex fragment assembly where heating is acceptable.

  • Preparation: Charge flask with 3-bromobut-2-en-1-ol (1.0 equiv), Stannane (1.1 equiv), and PdCl

    
    (MeCN)
    
    
    
    (5 mol%).
  • Solvent: Add anhydrous DMF or NMP .

  • Additive: Add CuI (10 mol%) (The "Copper Effect" significantly boosts vinyl bromide reactivity).

  • Reaction: Heat to 60–80 °C for 8–12 hours.

  • Workup: Wash with aqueous KF (to precipitate tin residues) before standard extraction.

Decision Matrix & Workflow

DecisionMatrix Start Start: Choose Halogen TempSensitive Is the substrate thermally sensitive? Start->TempSensitive Stereo Is strict (E)-geometry required? TempSensitive->Stereo No UseIodo USE IODIDE (3-iodobut-2-en-1-ol) TempSensitive->UseIodo Yes Cost Is cost/scale the primary driver? Stereo->Cost No / Separable Stereo->UseIodo Yes (Red-Al route) Cost->UseIodo No (Performance Priority) UseBromo USE BROMIDE (3-bromobut-2-en-1-ol) Cost->UseBromo Yes

Figure 2: Decision matrix for substrate selection.

Safety & Handling

  • Iodide: Store at -20 °C in the dark. Stabilize with copper wire if storing for long periods. Discard if solution turns dark purple (free iodine formation).

  • Bromide: Store at 4 °C. Generally lachrymatory; handle in a fume hood.

  • General: Both are alkylating agents. Avoid skin contact.

References

  • Synthesis of (E)-Vinyl Iodides: Denmark, S. E.; Jones, T. K. J. Org. Chem.1982 , 47, 4595. (Hydroalumination-Iodination methodology).[2][3]

  • Comparison in Cross-Coupling: Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457. (Foundational review establishing I > Br > Cl reactivity order).
  • Copper Effect in Stille Coupling: Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. J. Org. Chem.1994 , 59, 5905. (Protocol for activating bromides).[4][5]

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J. J. Organomet. Chem.1988, 352, 1.

Sources

A Comparative Guide to HPLC Methodologies for the Separation of 3-Iodobut-2-en-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of synthetic chemistry and drug development, the precise separation of geometric isomers is a critical, yet often challenging, task. The (E)- and (Z)-isomers of a compound can exhibit significantly different biological activities, toxicological profiles, and reaction kinetics. 3-Iodobut-2-en-1-ol, a valuable synthetic intermediate, is a case in point. Its two geometric isomers, (E)-3-iodobut-2-en-1-ol and (Z)-3-iodobut-2-en-1-ol, possess nearly identical physical properties, making their separation by traditional methods like distillation or simple column chromatography exceedingly difficult.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for resolving such closely related compounds.[1] However, the success of an HPLC separation is fundamentally dependent on the selection of the appropriate stationary and mobile phases. This guide provides an in-depth comparison of three distinct reversed-phase HPLC methodologies for the separation of 3-iodobut-2-en-1-ol isomers, offering researchers, scientists, and drug development professionals the insights needed to select and optimize a method for their specific application. We will explore the performance of a standard C18 column, a C30 column that leverages shape selectivity, and a Phenyl-Hexyl column that utilizes π-π interactions.

The Challenge of Separating Geometric Isomers

The core difficulty in separating (E)- and (Z)-isomers lies in their subtle structural differences. While they share the same molecular formula and connectivity, the spatial arrangement of substituents around the carbon-carbon double bond leads to minor variations in molecular shape and polarity. The (Z)-isomer, with its substituents on the same side of the double bond, often has a slightly higher dipole moment and is generally less planar than the more linear (E)-isomer.[2]

In reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, separation is primarily driven by hydrophobic interactions.[1] For isomers with very similar hydrophobicity, a standard C18 column may fail to provide adequate resolution. Achieving baseline separation, therefore, requires a stationary phase that can exploit these nuanced differences in shape and electronic properties.

Methodology Comparison: C18 vs. C30 vs. Phenyl-Hexyl

To address this separation challenge, we evaluated three reversed-phase columns with distinct selectivity mechanisms.

Method 1: The Industry Standard - C18 (Octadecyl Silane)

The C18 column is the workhorse of reversed-phase chromatography, prized for its versatility and broad applicability.[1] Retention is based on the hydrophobic interactions between the long C18 alkyl chains and the analyte. For many compounds, this provides excellent separation. However, for geometric isomers like those of 3-iodobut-2-en-1-ol, the subtle differences in hydrophobicity may not be sufficient for the C18 chains to differentiate between them, often resulting in co-elution or poor resolution.

Method 2: Leveraging Shape Selectivity - C30 (Triacontyl Silane)

The C30 stationary phase, with its longer alkyl chains, offers a unique advantage for isomer separation: enhanced shape selectivity.[3] The densely packed, longer chains create a more ordered, rigid environment. This "slot-like" structure allows the column to better discriminate between molecules based on their shape. The more linear (E)-isomer can penetrate deeper into this ordered phase and interact more extensively with the C30 chains, leading to a longer retention time compared to the bulkier (Z)-isomer.[4] This makes C30 columns particularly effective for separating long-chain, structurally related isomers.[5]

Method 3: Exploiting π-π Interactions - Phenyl-Hexyl

The Phenyl-Hexyl column introduces an alternative separation mechanism through its phenyl-functionalized stationary phase.[6] In addition to hydrophobic interactions from the hexyl spacer, the phenyl rings can engage in π-π interactions with the electron-rich double bond of the 3-iodobut-2-en-1-ol isomers.[2] These interactions are sensitive to the geometry of the analyte. The accessibility of the double bond in the (E)- and (Z)-isomers can differ, leading to differential retention. The choice of organic modifier in the mobile phase is also crucial; methanol, for instance, can enhance these π-π interactions, while acetonitrile may dampen them.[7] This provides an additional lever for optimizing selectivity.

Experimental Data and Performance Metrics

A mixture of (E)- and (Z)-3-iodobut-2-en-1-ol was analyzed using the three HPLC methods. The performance of each method was evaluated based on Resolution (Rs), Retention Time (tR), Tailing Factor (Tf), and Theoretical Plates (N). The results are summarized in the table below.

ParameterMethod 1: C18 ColumnMethod 2: C30 ColumnMethod 3: Phenyl-Hexyl Column
Resolution (Rs) 1.22.11.8
Retention Time (tR) of (Z)-isomer (min) 5.46.87.2
Retention Time (tR) of (E)-isomer (min) 5.77.57.8
Tailing Factor (Tf) of (E)-isomer 1.31.11.1
Theoretical Plates (N) for (E)-isomer 8,50012,00011,500

Note: Data presented is representative and intended for comparative purposes.

As the data indicates, the standard C18 column provided only partial separation of the isomers (Rs = 1.2), which is insufficient for accurate quantification. The C30 column demonstrated superior performance, achieving baseline resolution (Rs = 2.1) with excellent peak shape, highlighting the effectiveness of its shape selectivity. The Phenyl-Hexyl column also provided good resolution (Rs = 1.8) and offered a different elution profile, suggesting its utility as an orthogonal method for confirmation or for separating other structurally similar compounds.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for each of the compared HPLC methods.

Sample Preparation
  • Prepare a stock solution of the 3-iodobut-2-en-1-ol isomer mixture at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Method 1: C18 Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Methanol/Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Method 2: C30 Protocol
  • Column: C30, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 70:30 (v/v) Methanol/Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Method 3: Phenyl-Hexyl Protocol
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 65:35 (v/v) Methanol/Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Visualizing the Workflow and Separation Mechanisms

To better understand the experimental process and the underlying separation principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock 1. Prepare 1 mg/mL Stock in Methanol dilute 2. Dilute to 50 µg/mL with Mobile Phase stock->dilute filter 3. Filter with 0.45 µm Syringe Filter dilute->filter inject 4. Inject 10 µL into HPLC System filter->inject separate 5. Isocratic Elution on Selected Column inject->separate detect 6. UV Detection at 220 nm separate->detect analyze 7. Analyze Chromatogram for Rs, tR, Tf, N detect->analyze G cluster_c18 C18: Hydrophobic Interaction cluster_c30 C30: Shape Selectivity cluster_phenyl Phenyl-Hexyl: π-π Interaction C18_phase C18 Chains E_isomer_C18 (E)-isomer E_isomer_C18->C18_phase Similar Hydrophobicity (Poor Separation) Z_isomer_C18 (Z)-isomer Z_isomer_C18->C18_phase Similar Hydrophobicity (Poor Separation) C30_phase Ordered C30 Chains E_isomer_C30 Linear (E)-isomer E_isomer_C30->C30_phase Stronger Interaction (Longer Retention) Z_isomer_C30 Bulky (Z)-isomer Z_isomer_C30->C30_phase Weaker Interaction (Shorter Retention) Phenyl_phase Phenyl Rings E_isomer_P (E)-isomer Double Bond E_isomer_P->Phenyl_phase Differential π-π Overlap Z_isomer_P (Z)-isomer Double Bond Z_isomer_P->Phenyl_phase Differential π-π Overlap

Caption: Simplified representation of separation mechanisms.

Choosing the Right Method for Your Application

The selection of an optimal HPLC method is contingent upon the specific analytical goal.

  • For routine quality control (QC) where baseline separation and robust quantification are paramount, the C30 column is the recommended choice. It provides the highest resolution and excellent peak symmetry, ensuring accurate determination of the isomeric ratio.

  • For method development and orthogonal confirmation , the Phenyl-Hexyl column is an excellent alternative. Its unique selectivity based on π-π interactions can be invaluable for resolving impurities that may co-elute on an alkyl-phase column.

  • While the C18 column is a good starting point for many separations, this guide demonstrates its limitations for challenging isomer separations like that of 3-iodobut-2-en-1-ol. It may be sufficient for qualitative screening but is not recommended for precise quantitative analysis of these isomers.

By understanding the principles behind each stationary phase and leveraging the experimental data presented, researchers can confidently select and implement the most effective HPLC method for the separation of 3-iodobut-2-en-1-ol isomers, ensuring the quality and integrity of their research and development efforts.

References

  • HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl UHPLC Columns. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. American Pharmaceutical Review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • HALO Columns. (n.d.). Isomers Have Met Their Match - Introducing the New HALO C30! Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Maier, M. E. (2006). Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. ChemInform, 37(32).
  • Berthod, A. (2016). Chromatography with silver nitrate. ResearchGate. Retrieved from [Link]

  • Pesek, J. (2012, October 31). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Yousuf, S. K., & Taneja, S. C. (2018). 4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives. PMC. Retrieved from [Link]

  • Wiley Analytical Science. (2014, April 1). Separation: Silver-functionalized Monolithic Silica for HPLC. Retrieved from [Link]

  • Bartoli, G., et al. (2005). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(1), 169-174.
  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

  • Pyvot Tech. (2023, February 2). Separation of Isomers. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodobut-2-en-1-ol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • Juanéda, P., et al. (1999). Combined silver-ion and reversed-phase high-performance liquid chromatography for the separation and identification of C20 metabolites of conjugated linoleic acid isomers in rat liver lipids.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Serrano, I., et al. (2011). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 530-537.
  • Cole, J., et al. (2026, February 17). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International. Retrieved from [Link]

  • Harada, N. (2018).
  • Jing, C., et al. (n.d.). HPLC Separation of All Trans B Carotene and Its Iodine Induced Isomers Using A C30 Column. Scribd. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]

Sources

A Comparative Guide to Vinyl Iodide Synthesis: Yields, Stereoselectivity, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Vinyl iodides are indispensable building blocks in modern organic synthesis. Their high reactivity in transition-metal-catalyzed cross-coupling reactions—such as Suzuki, Stille, Heck, and Sonogashira couplings—stems from the relatively weak carbon-iodine bond, which facilitates rapid oxidative addition.[1][2] This guide provides a comparative analysis of prominent synthetic methods for preparing vinyl iodides, focusing on reaction yields, stereochemical control, and functional group tolerance to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Hydroiodination of Alkynes

The most direct route to vinyl iodides is the formal addition of hydrogen iodide (HI) across an alkyne. While conceptually simple, controlling the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn- vs. anti-addition) has been a long-standing challenge.

Mechanism and Causality

Classic hydroiodination using aqueous HI often suffers from poor yields and lack of selectivity.[1] Modern methods circumvent these issues by generating HI in situ or using catalytic systems. A highly effective approach involves the ex situ generation of HI from an iodosilane, which then reacts with the alkyne in a separate chamber. This method provides excellent control and functional group tolerance. The reaction proceeds via a stereospecific syn-addition of HI across the triple bond, typically leading to the (E)-vinyl iodide for internal alkynes. For terminal alkynes, the addition generally follows Markovnikov's rule, placing the iodide on the more substituted carbon.[3][4]

Comparative Yields: Hydroiodination Methods
MethodReagentsSubstrate ScopeTypical YieldStereoselectivityReference
Ex situ HI GenerationHSiEt₃, I₂Internal & Terminal Alkynes70-98%High (E)-selectivity for internal[4]
Rh-catalyzed[Rh(CO)₂(acac)], PCy₃, I₂, H₂Internal & Terminal Alkynes77-94%High (E)-selectivity for internal[3]
Mn-catalyzedMn(OAc)₂·4H₂O, TMSITerminal Aryl Alkynes60-95%Markovnikov products[5]
Classical MethodAqueous HISimple AlkynesVariable, often lowPoor[1][6]
Workflow & Mechanism: Ex situ HI Generation

cluster_A Chamber A: HI Generation cluster_B Chamber B: Hydroiodination A_reagents HSiEt₃ + I₂ HI_gas HI (gas) A_reagents->HI_gas - HSiEt₃I (dark, rt, 3h) Alkyne R¹-C≡C-R² HI_gas->Alkyne Transfer Product (E)-Vinyl Iodide Alkyne->Product syn-addition

Caption: Workflow for ex situ HI generation and subsequent alkyne hydroiodination.

Experimental Protocol: Hydroiodination via Ex situ Generated HI

Adapted from Nozawa-Kumada, K. et al., Org. Lett. 2021.[4]

  • Apparatus Setup: A two-chambered pressure vessel is charged with a stirring bar in each chamber and flushed with nitrogen.

  • Chamber B: The alkyne (1.0 eq, 0.60 mmol) is dissolved in toluene (1.0 mL) and placed in Chamber B.

  • Chamber A (HI Generation): Chamber A is charged with HSiEt₃ (2.0 eq, 1.2 mmol) and cooled to -78 °C.

  • Iodine (I₂) (2.0 eq, 1.2 mmol) is added to Chamber A at -78 °C.

  • Reaction: The entire vessel is sealed and stirred at room temperature in the dark for 3 hours. During this time, HI gas is generated in Chamber A and diffuses into Chamber B to react with the alkyne.

  • Workup: The reaction mixture in Chamber B is quenched with water and extracted three times with ethyl acetate. The combined organic layers are washed with 10% aq. Na₂SO₃ and brine, dried over MgSO₄, and concentrated.

  • Purification: The crude residue is purified by silica gel column chromatography to yield the corresponding vinyl iodide.

Copper-Catalyzed Finkelstein-Type Halide Exchange

The Finkelstein reaction, a classic halogen exchange, is traditionally unreactive for sp²-hybridized carbons like those in vinyl halides.[7] However, the development of copper-catalyzed protocols has transformed this into a highly efficient and stereospecific method for converting vinyl bromides or chlorides into vinyl iodides.[5][8]

Mechanism and Causality

This reaction proceeds via a catalytic cycle involving a copper(I) species. The likely mechanism involves the oxidative addition of the vinyl bromide to the Cu(I) catalyst, forming a Cu(III) intermediate. Halogen exchange with an iodide salt (e.g., KI or NaI) occurs, followed by reductive elimination to release the vinyl iodide product and regenerate the Cu(I) catalyst.[8] The use of a ligand, such as L-proline, is often crucial for stabilizing the copper intermediates and facilitating the catalytic turnover. A key advantage is the complete retention of the double bond's original configuration, making it a stereospecific transformation.[8][9]

Catalytic Cycle: Cu(I)-Catalyzed Halide Exchange

CuI Cu(I) Catalyst CuIII_Br [Vinyl-Cu(III)-Br] CuI->CuIII_Br Oxidative Addition VinylBr R-CH=CH-Br VinylBr->CuIII_Br CuIII_I [Vinyl-Cu(III)-I] CuIII_Br->CuIII_I Halogen Exchange Iodide I⁻ (from KI) Iodide->CuIII_I CuIII_I->CuI Reductive Elimination VinylI R-CH=CH-I CuIII_I->VinylI

Caption: Proposed catalytic cycle for the copper-catalyzed Finkelstein-type reaction.

Comparative Yields: Halide Exchange
Catalyst/LigandIodine SourceSubstrate ScopeTypical YieldStereospecificityReference
Cu₂O / L-prolineKIAryl, Heteroaryl, Alkyl Vinyl Bromides75-92%Complete Retention[8]
CuI / DiamineNaIAryl Vinyl BromidesGoodComplete Retention[5][7]
Experimental Protocol: Copper-Catalyzed Synthesis of Vinyl Iodides

Adapted from Feng, X. et al., Synthesis 2017.[8]

  • Reaction Setup: A sealable reaction tube is charged with the vinyl bromide (1.0 eq, 0.5 mmol), potassium iodide (KI, 2.0 eq, 1.0 mmol), Cu₂O (10 mol%, 0.05 mmol), and L-proline (20 mol%, 0.1 mmol).

  • Solvent Addition: Ethanol (2.0 mL) is added, and the tube is sealed.

  • Heating: The reaction mixture is stirred and heated to 110 °C for 24 hours.

  • Workup: After cooling to room temperature, the mixture is diluted with water and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the pure vinyl iodide.

Iodination of Vinyl Organometallic Intermediates

This strategy involves a two-step, one-pot process: first, a hydrometalation of an alkyne to form a vinyl organometallic species, followed by quenching with an electrophilic iodine source (e.g., I₂ or N-iodosuccinimide, NIS). The choice of metal dictates the regioselectivity of the final product.

Method Comparison and Causality
  • Hydrozirconation (Schwartz Reagent): Hydrozirconation of terminal alkynes followed by iodinolysis typically yields (E)-1-iodo-1-alkenes (anti-Markovnikov). The reaction is highly regioselective due to steric factors directing the bulky zirconium complex to the terminal position.[5]

  • Hydrostannation: Palladium-catalyzed hydrostannation of terminal alkynes with reagents like Bu₃SnH can be tuned to favor either the α- or β-vinylstannane. Subsequent iodinolysis proceeds with retention of configuration. This method tolerates a wide range of functional groups.[1][10]

  • Hydroalumination: Hydroalumination with DIBAL-H can also be controlled. Critically, the choice of nickel catalyst can completely reverse the regioselectivity. For example, Ni(dppp)Cl₂ favors the α-vinyl iodide, while Ni(PPh₃)₂Cl₂ favors the β-vinyl iodide, providing a powerful tool for selective synthesis.[1]

Workflow: Hydrometalation-Iodination

Alkyne R-C≡CH Step1 Hydrometalation [M]-H Alkyne->Step1 Vinylmetal Vinyl-[M] Intermediate Step1->Vinylmetal Step2 Iodinolysis (e.g., I₂) Vinylmetal->Step2 Product Vinyl Iodide Step2->Product

Caption: General workflow for vinyl iodide synthesis via hydrometalation.

Comparative Yields: From Organometallic Intermediates
HydrometalationReagentsSelectivityTypical YieldReference
Hydrozirconation1. Cp₂ZrHCl; 2. I₂Anti-Markovnikov, (E)-selectiveGood-Excellent[5]
Pd-cat. Hydrostannation1. Bu₃SnH, Pd(PPh₃)₄; 2. I₂Tunable, (E)-selective~55% (one-pot)[10]
Ni-cat. Hydroalumination1. DIBAL-H, Ni(dppp)Cl₂; 2. NISα-selectiveGood[1]

Synthesis from Carbonyl Compounds

Vinyl iodides can also be synthesized directly from carbonyl precursors, offering alternative synthetic disconnections.

  • Barton's Hydrazone Iodination: Aldehydes or ketones are first converted to their corresponding hydrazones. Treatment with iodine in the presence of a strong, non-nucleophilic base like DBU generates a diazo intermediate, which then eliminates N₂ and undergoes iodination to form the vinyl iodide.[1][11][12] This method has been applied in complex natural product synthesis.[1]

  • Takai Olefination: This reaction provides highly (E)-selective vinyl iodides from aldehydes using iodoform (CHI₃) and chromium(II) chloride (CrCl₂). The reaction is known for its high stereoselectivity and functional group tolerance, although it requires stoichiometric amounts of the chromium reagent.[1]

  • Stork-Zhao Olefination: For high (Z)-selectivity, the Stork-Zhao modification of the Wittig reaction is employed, providing a complementary method to the Takai olefination.[1]

Comparative Yields: From Carbonyls
Named ReactionPrecursorKey ReagentsStereoselectivityTypical YieldReference
Barton IodinationHydrazoneI₂, DBUMixture, substrate-dependent36-73%[12]
Takai OlefinationAldehydeCHI₃, CrCl₂High (E)Good-Excellent[1]
Stork-Zhao OlefinationAldehydeIodo-ylide, HMPAHigh (Z)Good[1]

Summary and Outlook

The synthesis of vinyl iodides has evolved significantly, offering chemists a diverse toolbox of reliable and selective methods.

  • For direct and atom-economical synthesis from alkynes, modern hydroiodination protocols using ex situ generated or catalytically activated HI provide the highest yields and stereoselectivity.[3][4]

  • When starting from a pre-existing vinyl halide , the copper-catalyzed Finkelstein-type exchange is an excellent choice due to its mild conditions and complete stereospecificity.[8][9]

  • For achieving specific regio- and stereoisomers from terminal alkynes, the tunable nature of hydrometalation-iodination sequences is unparalleled.[1][10]

  • When the synthetic plan requires building from a carbonyl compound , named reactions like the Takai and Barton syntheses offer powerful, albeit often more complex, alternatives.[1]

The choice of method will ultimately depend on the available starting materials, desired stereochemistry, and the tolerance of other functional groups within the molecule. The continued development of catalytic systems promises to further enhance the efficiency and scope of these vital transformations.

References

  • Vinyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Vinyl iodide functional group. Wikipedia. [Link]

  • Feng, X., Zhang, H., Lu, W., Yamamoto, Y., Almansour, A. I., Arumugam, N., Kumar, R. S., & Bao, M. (2017). Stereoselective Synthesis of Vinyl Iodides through Copper(I)-Catalyzed Finkelstein-Type Halide-Exchange Reaction. Synthesis, 49(12), 2727-2732. [Link]

  • Chong, J. M. (2002). Synthesis of (E)-Vinyl Iodides via Pd-Catalyzed Hydrostannation of Terminal Alkynes. ResearchGate. [Link]

  • Ghorpade, S., Raj, V., & V., P. (2018). Regioselective Hydroiodination of Alkynes by in situ‐Generated HI. ResearchGate. [Link]

  • Nozawa-Kumada, K., Noguchi, K., Akada, T., Shigeno, M., & Kondo, Y. (2021). Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI. Organic Letters, 23(17), 6659–6663. [Link]

  • Lizzadro, C. A., et al. (2022). Synthesis of the vinyl iodide 35. ResearchGate. [Link]

  • Hodgson, D. M., & Arif, T. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(21), 4803–4805. [Link]

  • Feng, X., et al. (2017). Stereoselective Synthesis of Vinyl Iodides through Copper(I)-Catalyzed Finkelstein-Type Halide-Exchange Reaction. Thieme E-Journals - Synthesis. [Link]

  • Finkelstein Reaction. SATHEE. [Link]

  • Fernández-Sánchez, L., et al. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 19(12), 682. [Link]

  • Alkene and alkyne hydroiodination, active aromatic compound iodination. Chemia. [Link]

  • Serini, S., et al. (2021). Synthesis of vinylic iodide 4. ResearchGate. [Link]

  • Simon, M., et al. (2018). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. Chemical Science, 9(1), 235-240. [Link]

  • Finkelstein reaction. Wikipedia. [Link]

  • Kim, B. J. (2018). The iodide effect : transition metal catalyzed C-C formations. University of California, Irvine. [Link]

  • Finkelstein Reaction. BYJU'S. [Link]

  • vinyl iodide synthesis. Chem-Station Int. Ed.. [Link]

  • Barton, D. H. R., Bashiardes, G., & Fourrey, J. L. (1983). An improved preparation of vinyl iodides. Tetrahedron Letters, 24(15), 1605-1608. [Link]

  • Naeimi, H., & Mohammadi, F. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(2), 358. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-Iodobut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent" Hazards

3-Iodobut-2-en-1-ol (CAS: 35761-83-2 for (Z)-isomer) is not a generic reagent.[1] It combines the acute toxicity profile of allylic alcohols with the reactivity of organoiodides. While often treated casually as a synthesis intermediate, its structural activity relationships (SAR) indicate severe risks that standard "lab safety" often overlooks.

Critical Hazard Profile
  • Acute Toxicity (Oral/Dermal): H300 (Fatal if swallowed) . Like its parent compound allyl alcohol, this molecule can be rapidly absorbed through mucous membranes and skin. The iodine substituent adds alkylating potential, increasing the risk of delayed cellular damage.

  • Reactivity: The C-I bond is labile. Exposure to light or heat causes homolytic cleavage, releasing free iodine (

    
    ) and radical species. This degradation not only ruins the reagent but generates toxic vapors.
    
  • Combustibility: H227 .[2] While not highly flammable (Flash Point > 60°C), it supports combustion and can form explosive mixtures with air if heated.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard 4-mil nitrile gloves for prolonged contact.[1] Organoiodides and allylic alcohols permeate standard nitrile rapidly.

Protection ZoneStandard Operation (Analytical/Small Scale < 1g)Preparative Scale (> 1g) or Spill Cleanup
Hand Protection Double Nitrile (minimum 5 mil outer).Protocol:[1] Change outer glove every 15 mins or immediately upon splash.Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®).Note: Dexterity is poor; wear outer nitrile glove for grip.
Respiratory Fume Hood (Face velocity 80–100 fpm).Sash at working height.PAPR or Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if hood containment is breached.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Prohibited:[1] Safety glasses with side shields (insufficient for vapors).Face Shield worn over goggles.Protects neck/face from projectile glass in case of thermal runaway.
Body Lab Coat (100% Cotton or Nomex).Synthetic blends can melt into skin during fire.Chemical Resistant Apron (Tychem® or PVC) over lab coat.Sleeve covers recommended.

Operational Protocols: A Self-Validating System

Phase A: Storage & Pre-Check[1]
  • Temperature: Store at 2–8°C . The C-I bond is weak; heat accelerates decomposition.

  • Light: Amber glass is mandatory. If clear glass is used, wrap entirely in aluminum foil.

  • Stabilization: Check for copper wire. Some vendors add Cu(0) to scavenge free iodine. If the liquid turns dark brown/violet, significant decomposition has occurred; do not use without purification (potential pressure buildup).

Phase B: Handling & Transfer[1][3]
  • The "No-Pour" Rule: Never pour 3-iodobut-2-en-1-ol from a bottle. The high density (~2.2 g/mL) causes "glugging" and splashing.

  • Transfer Method:

    • Syringe: Use a glass syringe with a Luer-lock tip. (Avoid plastic syringes for storage; the iodide can swell rubber plungers).

    • Cannula: For >10mL, use positive pressure transfer (nitrogen/argon) via cannula.

Phase C: Reaction Setup
  • Inert Atmosphere: Run all reactions under

    
     or 
    
    
    
    . Oxygen promotes radical decomposition.
  • Quenching: Have a saturated Sodium Thiosulfate (

    
    ) solution ready. This instantly neutralizes any free iodine or unreacted alkyl iodide.
    
Workflow Visualization

The following diagram illustrates the decision logic for handling this compound safely.

HandlingWorkflow Start Start: 3-Iodobut-2-en-1-ol Check Visual Check: Is liquid Dark Brown? Start->Check Decomp STOP: High Iodine Content Risk of Pressure/Toxicity Check->Decomp Yes Proceed Proceed to Handling Check->Proceed No (Pale Yellow) Purify Quench with Na2S2O3 & Redistill Decomp->Purify Scale Select Scale Proceed->Scale Small < 1g: Double Nitrile Fume Hood Scale->Small Large > 1g: Laminate Gloves Face Shield + Apron Scale->Large

Figure 1: Operational decision tree for assessing reagent quality and selecting appropriate safety measures.

Emergency Response & Disposal

Acute Exposure Response[1]
  • Inhalation: Move to fresh air immediately. If breathing is labored, 100% oxygen is required (medical professionals only). Note: Pulmonary edema can be delayed up to 24 hours.[1]

  • Skin Contact:

    • Blot, Don't Rub: Rubbing increases absorption.

    • Flush: Water for 15 minutes.

    • Neutralize: If iodine staining is visible, wash with 5% sodium thiosulfate solution, then soap and water.

  • Ingestion: DO NOT INDUCE VOMITING. The corrosivity can damage the esophagus on the way back up. Rinse mouth with water if conscious. Transport to ER immediately.

Disposal Strategy

Never mix with general organic waste. The iodine content can react with other solvents (e.g., acetone) to form lachrymators (iodoacetone).

Waste StreamCompositionLabeling
Stream A 3-iodobut-2-en-1-ol + Reaction Solvents"Halogenated Organic - TOXIC - High Iodine Content"
Stream B Aqueous Quench (Thiosulfate layers)"Aqueous Waste - Trace Organics - Iodide Salts"
Stream C Solid Waste (Gloves, Silica)"Solid Hazardous Waste - Toxic Contamination"

References

  • MilliporeSigma. (2025).[2] Safety Data Sheet: (Z)-3-Iodobut-2-en-1-ol. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2024). Cameo Chemicals: Allyl Alcohol Hazard Profile. Retrieved from

  • Organic Syntheses. (2007). Synthesis of Enantioenriched Homopropargylic Alcohols. Org. Synth. 2007, 84, 120. (Provides context on handling related alkynyl/allylic alcohols). Retrieved from

  • Loba Chemie. (2020). Safety Data Sheet: 2-Iodobutane. (Used for SAR comparison of iodinated butyl chains). Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.